Zatolmilast

Catalog No.
S3336627
CAS No.
1606974-33-7
M.F
C21H15ClF3NO2
M. Wt
405.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zatolmilast

CAS Number

1606974-33-7

Product Name

Zatolmilast

IUPAC Name

2-[4-[[2-(3-chlorophenyl)-6-(trifluoromethyl)-4-pyridinyl]methyl]phenyl]acetic acid

Molecular Formula

C21H15ClF3NO2

Molecular Weight

405.8 g/mol

InChI

InChI=1S/C21H15ClF3NO2/c22-17-3-1-2-16(12-17)18-9-15(10-19(26-18)21(23,24)25)8-13-4-6-14(7-5-13)11-20(27)28/h1-7,9-10,12H,8,11H2,(H,27,28)

InChI Key

LTSUMTMGJHPGFX-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F

BPN-14770 is under investigation in clinical trial NCT02840279 (A Multiple Ascending Dose Study of BPN14770 in Healthy Young and Elderly Male or Female Subjects).
ZATOLMILAST is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
a novel phosphodiesterase-4D negative allosteric modulato

Mechanism of Action: A Selective PDE4D Allosteric Modulator

Author: Smolecule Technical Support Team. Date: February 2026

Zatolmilast works through a targeted mechanism to increase levels of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in neurons [1].

  • PDE4D Inhibition: this compound specifically targets and inhibits the PDE4D enzyme, which normally breaks down cAMP [2] [3].
  • Allosteric Modulation: Unlike traditional active-site inhibitors, this compound binds to an allosteric site on PDE4D. It selectively inhibits activated dimeric forms of PDE4D more potently than basal monomeric forms [4].
  • cAMP Pathway Activation: By inhibiting cAMP hydrolysis, this compound increases intracellular cAMP levels. This activates Protein Kinase A (PKA), leading to phosphorylation of downstream targets like cAMP Response Element-Binding protein (CREB). Phosphorylated CREB then promotes transcription of genes encoding neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) [2].

This enhanced pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function [2] [5]. The following diagram illustrates this targeted signaling pathway:

f This compound This compound PDE4D PDE4D Enzyme This compound->PDE4D Allosteric Inhibition cAMP cAMP PDE4D->cAMP  Reduced Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA  Activation CREB CREB PKA->CREB  Phosphorylation pCREB p-CREB (Active) CREB->pCREB BDNF Brain-Derived Neurotrophic Factor (BDNF) pCREB->BDNF  Gene Transcription Effects Neuronal Connectivity Synaptic Plasticity Cognitive Function BDNF->Effects

This compound modulates cAMP/PKA/CREB/BDNF signaling for cognitive effects.

Quantitative Binding and Functional Data

This compound demonstrates potent and selective inhibition of PDE4D isoforms.

Table 1: In Vitro Binding Affinity of this compound [2]

PDE4D Isoform IC₅₀ (nM)
PDE4D3 7.4 nM
PDE4D7 7.8 nM

Table 2: In Vivo Functional Effects [2]

Experimental Model Effect Dose Outcome
Mouse novel object recognition Cognitive benefit 0.1-30 mg/kg (p.o.) Improved cognition at doses >0.3 mg/kg
Rodent hippocampus Increased BDNF production Not Specified Increased cAMP, pCREB, and BDNF

Molecular and Structural Basis of Action

The selectivity and alloster mechanism of this compound are rooted in the complex structural biology of the PDE4 family [6].

  • PDE4D Isoforms and Regulation: The PDE4D subfamily has multiple isoforms classified as long, short, or super-short, based on upstream conserved regions (UCR1 and UCR2). Long isoforms can form dimers regulated by PKA phosphorylation [6]. This compound shows a preference for inhibiting the activated dimeric state of long PDE4D isoforms [4].

  • Allosteric Binding: The allosteric mechanism may involve binding to regulatory UCR domains, which differ from the conserved catalytic domain used by non-selective, active-site inhibitors like roflumilast and rolipram [6].

Rationale for Targeting Fragile X Syndrome

This compound's mechanism directly addresses the core pathophysiology of Fragile X syndrome (FXS), the most common cause of inherited intellectual disability and a known genetic cause of autism [7].

FXS is caused by a mutation in the FMR1 gene, leading to a deficiency of the Fragile X Mental Retardation Protein (FMRP). FMRP is a key regulator of protein synthesis at synapses. Its absence results in disrupted synaptic plasticity and maturation, which underpins the cognitive and behavioral symptoms of FXS [5].

By selectively modulating PDE4D to enhance cAMP-CREB-BDNF signaling, this compound aims to promote synaptic connectivity and improve cognitive function, specifically targeting the intellectual disability central to FXS [8] [7]. A Phase 2 trial in 30 adult males with FXS demonstrated improvement in cognition, specifically in language domains, and clinically meaningful improvements in daily functioning [7].

Key Experimental Evidence

Key findings from preclinical and clinical studies support the proposed mechanism of action.

Table 3: Summary of Key Experimental Evidence

Study Type Key Findings Reference
In Vitro Biochemistry Potent inhibition of PDE4D3 and PDE4D7 isoforms (IC₅₀ ~7.4-7.8 nM). Selective for PDE4D over other PDE4 subtypes. [2]
In Vivo Rodent Models Increased cAMP, pCREB, and BDNF in the hippocampus. Improved cognitive performance in novel object recognition tests at low oral doses (>0.3 mg/kg). [2]
Clinical Trial (Phase 2, FXS) Met primary safety endpoint. Exploratory efficacy showed improved cognition (NIH Toolbox) and daily functioning. [7]

Differentiation from Other PDE4 Inhibitors

This compound belongs to a new generation of PDE4 inhibitors designed for greater specificity and improved therapeutic profiles [4] [9].

  • First-Generation Pan-PDE4 Inhibitors: Drugs like roflumilast and apremilast non-selectively inhibit all PDE4 subtypes (A, B, C, D). This broad activity is linked to dose-limiting side effects like nausea, vomiting, and diarrhea, possibly due to non-selective PDE4 inhibition in the gut [4] [9].
  • Next-Generation Selective Inhibitors: this compound's selective targeting of PDE4D is a key differentiator. This selectivity aims to retain therapeutic benefits on cognition while minimizing the adverse effects associated with broader PDE4 inhibition [4] [3].

Current Status and Future Directions

This compound is currently positioned as a promising, targeted therapeutic candidate.

  • Current Indication: The primary development focus is Fragile X syndrome (FXS), with ongoing pivotal Phase 2b/3 clinical trials (studies named EXPERIENCE 204 and 301) [8] [7]. The U.S. FDA has granted it Fast Track, Orphan Drug, and Rare Pediatric Disease designations [7].
  • Potential Future Applications: Given the role of PDE4D in cognition and neuroinflammation, its therapeutic potential could extend to other disorders such as Alzheimer's disease, major depressive disorder, and multiple sclerosis [6] [5] [1]. However, these potential applications are not the current focus of late-stage clinical programs.

References

PDE4D Inhibition: Quantitative Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data from recent studies on PDE4D inhibition.

Disease Context Experimental Model Treatment / Intervention Key Quantitative Outcomes Proposed Mechanism
Cardiac Hypertrophy & Heart Failure [1] ISO-injection or TAC-induced HF in mice; human failing hearts Roflumilast (1 mg/kg/day) or cardiac-specific PDE4D haploinsufficiency PDE4D upregulated in failing hearts; inhibition ameliorated cardiac hypertrophy, improved mitochondrial function, and restored mitophagy [1] Increases cAMP-PKA signaling, activating CREB-SIRT1 pathway and enhancing PINK1/Parkin-mediated mitophagy [1]
BRAF-mutant Melanoma (MAPKi-resistant) [2] Resistant human melanoma cell lines (A375, SK-MEL-28); xenograft models PDE4D inhibition (unspecified compound) Higher baseline PDE4D predicted worse patient survival; inhibition impeded proliferation of resistant cells ex vivo and in vivo [2] PDE4D5 isoform overexpression (via promoter demethylation) enables RAF1 activation, rewiring MAPK pathway; inhibition blocks Hippo pathway [2]
Prostate Cancer [3] Prostate cancer cell lines (LNCaP, PC3); xenografts in nude mice NVP-ABE171 and Cilomilast (second-gen PDE4D inhibitors) Decreased cell growth in vitro; reduced xenograft wet weight and increased apoptosis in vivo [3] Decreased signaling of Sonic Hedgehog (SHH), Androgen Receptor (AR), and MAPK pathways [3]
Insulin Resistance & Lipolysis [4] Adipocytes Genetic disruption of FGF1/PDE4D pathway Phosphorylation of PDE4D at S44 required for suppression of lipolysis; chronic PAK inhibition induced insulin resistance [4] FGF1/FGFR1 signaling activates PDE4D via PAKs, reducing cAMP/PKA signaling and subsequent HSL phosphorylation [4]

Core Signaling Pathway and Experimental Workflows

The following diagrams, defined using the DOT language, illustrate the core cAMP-PKA pathway regulated by PDE4D and a generalized experimental workflow for validating its role.

G cAMP cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB SIRT1 SIRT1 CREB->SIRT1 Mitophagy Mitophagy SIRT1->Mitophagy Hypertrophy Hypertrophy Hypertrophy->Mitophagy Inhibits PDE4D PDE4D PDE4D->cAMP Degrades

Diagram 1: Core cAMP-PKA pathway regulated by PDE4D. PDE4D degrades cAMP, inhibiting a signaling cascade that promotes protective mitophagy. This inhibition can lead to pathological hypertrophy, as observed in heart failure [1].

G In_Vitro In Vitro Studies (ISO stimulation in cardiomyocytes) In_Vivo In Vivo Models (TAC surgery or ISO injection in mice) In_Vitro->In_Vivo Genetic_Models Genetic Models (Global/cardiac-specific PDE4D KO, AAV9-PDE4D OE) In_Vivo->Genetic_Models Pharm_Intervention Pharmacological Inhibition (Roflumilast treatment) Genetic_Models->Pharm_Intervention Readouts Outcome Measures (Echocardiography, molecular analysis, histology) Pharm_Intervention->Readouts

Diagram 2: A generalized experimental workflow for validating the role of PDE4D in disease models, integrating genetic and pharmacological approaches [1] [2].

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are detailed methodologies for in vitro and in vivo experiments based on the search results.

In Vitro Model of Cardiomyocyte Hypertrophy [1]
  • Cell Culture: Primary cardiomyocytes isolated from rodents.
  • Induction of Hypertrophy: Stimulate cells with Isoproterenol (ISO), a β-adrenergic receptor agonist. A typical concentration is 1-10 µM for 24-48 hours.
  • Intervention:
    • Genetic Knockdown: Use siRNA or shRNA targeting PDE4D.
    • Pharmacological Inhibition: Co-treat cells with a PDE4 inhibitor like Roflumilast (e.g., 1-10 µM).
  • Outcome Measures:
    • Cell Size: Quantify surface area using immunofluorescence (e.g., staining for α-actinin).
    • Hypertrophy Markers: Measure mRNA or protein levels of ANF and BNP via qPCR or Western blot.
    • Mitophagy & Signaling: Assess protein levels of PINK1, Parkin, SIRT1, and phosphorylated CREB by Western blot. Use fluorescent dyes (e.g., MitoTracker) to evaluate mitochondrial membrane potential and reactive oxygen species (ROS).
In Vivo Model of Pressure-Overload Heart Failure [1]
  • Animal Model: 8-week-old male C57BL/6J mice.
  • Disease Induction: Perform Transverse Aortic Constriction (TAC) surgery to induce pressure overload. Sham-operated animals serve as controls.
  • Intervention Groups:
    • Genetic: Use cardiac-specific inducible PDE4D heterozygous knockout mice (PDE4DhCKO).
    • Pharmacological: Administer Roflumilast via daily oral gavage at 1 mg/kg/day, starting immediately after surgery for 4-6 weeks.
  • Outcome Measures:
    • Cardiac Function: Perform echocardiography before and after treatment to measure Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and wall thickness.
    • Hemodynamic Assessment: Measure pressure gradients post-TAC to confirm successful constriction.
    • Tissue Analysis: Upon termination, analyze heart tissue for hypertrophy index (heart weight/body weight), fibrosis (Masson's Trichrome stain), and molecular signaling (Western blot for pathway components).

Therapeutic Implications and Drug Development

The accumulated evidence positions PDE4D inhibition as a viable strategy for therapeutic intervention, though with important nuances.

  • Isoform and Context Specificity: The beneficial effects of PDE4B and the detrimental effects of complete PDE4D knockout highlight that not all PDE4 inhibition is the same [1]. The development of isoform-specific inhibitors is therefore crucial.
  • Repurposing Potential: Roflumilast, an FDA-approved PDE4 inhibitor for COPD, shows efficacy in pre-clinical heart failure and cancer models, suggesting a promising path for drug repurposing [1] [3].
  • Balancing Efficacy and Safety: Early-generation PDE4 inhibitors were limited by side effects like nausea and emesis. Second-generation inhibitors like NVP-ABE171 and Cilomilast were designed for improved tolerability and have established safety profiles in human trials, which could accelerate their application in oncology [3].

Key Takeaways for Researchers

  • Core Mechanism: PDE4D tightly controls a cAMP-PKA-CREB-SIRT1 signaling axis, influencing cell survival, metabolism, and inflammation [1] [5].
  • Therapeutic Potential: Targeting PDE4D is promising in cardiac hypertrophy, specific cancers (prostate, melanoma), and metabolic disorders [1] [4] [3].
  • Critical Consideration: Therapeutic effects are highly dependent on the specific PDE4D isoform and the cellular context. Comprehensive validation using both genetic and pharmacological tools is essential.

References

Zatolmilast IC50 values PDE4D3 PDE4D7 isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of Zatolmilast

The table below summarizes the core quantitative data for this compound, a selective allosteric PDE4D inhibitor [1] [2]:

Property Value Notes / Context
IC₅₀ (PDE4D3) 7.4 nM [1] Allosteric inhibitor; high selectivity for PDE4D.
IC₅₀ (PDE4D7) 7.8 nM [1] Allosteric inhibitor; high selectivity for PDE4D.
Brain Disposition Unbound brain-to-plasma partition coefficient (Kp,uu) = 0.18 [1] Suggests limited, though present, distribution into the brain.
MDR1-MDCK Permeability Moderate (Papp = 3.72–7.18 × 10⁻⁶ cm/s) [1] Not a P-glycoprotein substrate (Efflux Ratio < 1.92).

Experimental Insights & Methodologies

Here is a detailed look at the key experiments and findings related to this compound:

PDE4D Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific PDE4D isoforms (PDE4D3 and PDE4D7) [1].
  • Key Finding: this compound is a potent and selective allosteric inhibitor of PDE4D, showing nearly equal potency against the PDE4D3 and PDE4D7 isoforms [1].
In Vitro & In Vivo Anti-neuroinflammatory Activity
  • Objective: To evaluate the pharmacological effects of this compound against LPS-induced neuroinflammation and compare it with the pan-PDE4 inhibitor Roflumilast [1].
  • In Vitro Model: BV-2 murine microglia cells stimulated with LPS [1].
  • Methodology:
    • Cell Viability: Assessed via WST-8 assay to determine non-toxic concentrations for experiments.
    • Inflammatory Markers: Measured production of Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α).
    • Signaling Pathway: Analyzed NF-κB phosphorylation levels via Western blotting.
  • In Vivo Model: Mice administered this compound orally before LPS challenge [1].
  • Methodology: Levels of TNF-α, interleukin-1β (IL-1β), and IL-6 were measured in plasma and brain tissues.
  • Key Finding: Unlike Roflumilast, this compound showed no significant anti-neuroinflammatory effects in these models, neither reducing inflammatory cytokine production nor inhibiting NF-κB phosphorylation [1].
Blood-Brain Barrier Permeability Assessment
  • Objective: To evaluate the brain penetration potential of this compound [1].
  • Model: MDR1-MDCK cell monolayer.
  • Methodology:
    • Bidirectional Permeability: The apparent permeability coefficient (Papp) was measured in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
    • Efflux Ratio (ER): Calculated as Papp(B-A)/Papp(A-B). An ER < 2 suggests the compound is not a substrate for the P-gp efflux transporter.
  • Key Finding: this compound demonstrated moderate permeability and is not a P-gp substrate, indicating its movement across the blood-brain barrier is not actively restricted by this mechanism [1].

cAMP Signaling Pathway & Experimental Workflow

The following diagram illustrates the core cAMP signaling pathway that PDE4 enzymes regulate, and where this compound exerts its action.

GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC G-protein cAMP cAMP ↑ AC->cAMP PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzes    Substrate CREB CREB Phosphorylation PKA->CREB Neuroplasticity Neuroplasticity & Memory CREB->Neuroplasticity AMP 5'-AMP (Inactive) PDE4->AMP This compound This compound (BPN14770) This compound->PDE4  Inhibits

cAMP pathway and this compound's allosteric inhibition of PDE4D.

The diagram below outlines the key experimental workflow used to characterize this compound.

Exp1 In Vitro PDE4D Inhibition Assay Data1 IC50 Values (7.4-7.8 nM) Exp1->Data1 Exp2 Cellular & Anti-inflammatory Profiling Data2 No significant anti-inflammatory effect in microglia models Exp2->Data2 Exp3 BBB Permeability Assessment Data3 Moderate permeability Not a P-gp substrate Exp3->Data3 Conclusion Conclusion: Potent & Selective PDE4D Allosteric Inhibitor Data1->Conclusion Data2->Conclusion Data3->Conclusion

Key experimental workflow for this compound characterization.

Key Interpretations for Researchers

  • Selectivity over Efficacy: The data highlights a crucial distinction between binding affinity (potency) and functional cellular activity. This compound is highly potent at binding and inhibiting PDE4D, but this does not automatically translate to anti-inflammatory efficacy in all cellular contexts, as seen in the BV-2 microglia model [1].
  • Therapeutic Implications: Its high PDE4D selectivity makes this compound a valuable candidate for conditions where cognitive enhancement or memory consolidation is the goal, with a potentially improved side effect profile compared to pan-PDE4 inhibitors [3]. Its development for Fragile X syndrome aligns with this profile [1].

References

Zatolmilast in vivo pharmacokinetics brain disposition

Author: Smolecule Technical Support Team. Date: February 2026

Brain Uptake and Permeability Profile

The following table summarizes key quantitative data on how Zatolmilast crosses the blood-brain barrier (BBB) and distributes within the brain [1] [2].

Parameter Value for this compound Experimental Context
Apparent Permeability (Papp) 3.72 – 7.18 × 10⁻⁶ cm/s (Moderate) In vitro, 3 µM, MDR1-MDCK monolayer, apical-to-basolateral direction [1] [2].
Efflux Ratio (ER) < 1.92 In vitro, MDR1-MDCK monolayer. ER < 2 suggests it is not a P-gp substrate [1] [2].
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) 0.18 In vivo in mice. Indicates that the unbound (free) concentration in the brain is about 18% of that in the plasma [1] [2].
Time to Peak Concentration (Tmax) 2 – 2.3 hours Following oral administration in mice [1].
Terminal Half-Life (T₁/₂) 7 – 20 hours Following oral administration in mice [1].

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies used in the key experiments cited above.

Bidirectional MDR1-MDCK Monolayer Permeability Assay

This in vitro test assesses a compound's intrinsic ability to cross cell membranes and its potential to be pumped out by the efflux transporter P-glycoprotein (P-gp) [1] [2].

  • Cell Model: MDR1-MDCK cells (Madin-Darby Canine Kidney cells overexpressing the human MDR1 gene).
  • Procedure: The assay was performed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions for 2 hours. This compound was tested at concentrations of 3, 10, and 30 µM.
  • Measurement: The apparent permeability (Papp) was calculated in each direction. The Efflux Ratio (ER) was determined as Papp(B-A) / Papp(A-B). An ER < 2 indicates that the compound is not a substrate for the P-gp efflux pump.
Assessment of In Vivo Brain Disposition (Kp,uu)

This protocol measures the extent of a drug's actual penetration into the brain tissue in a live animal model [1] [2].

  • Animal Model: Mice.
  • Dosing: this compound was administered orally.
  • Sample Collection: At designated time points after administration, plasma and whole brain tissue samples were collected.
  • Analysis: The total drug concentrations in both plasma and brain were measured. The unbound partition coefficient (Kp,uu) was then calculated, which represents the ratio of the unbound (pharmacologically active) drug concentration in the brain to the unbound concentration in the plasma. This is a critical parameter for understanding central nervous system (CNS) target engagement.

Contextualizing the Pharmacological Profile

It is crucial to differentiate between this compound's brain penetration and its pharmacological effects. While the data above confirms that this compound reaches the brain, its therapeutic action is highly specific.

  • PDE4D Selectivity: this compound is a selective allosteric inhibitor of the PDE4D enzyme [1] [3]. This makes it a promising candidate for conditions like Fragile X syndrome, where it has shown positive results in clinical trials by improving cognition and language domains [4] [5] [6].
  • Lack of Broad Anti-inflammatory Action: In direct contrast to the broad-spectrum PDE4 inhibitor Roflumilast, this compound did not demonstrate anti-neuroinflammatory effects in models of LPS-induced neuroinflammation. It did not reduce levels of nitric oxide, TNF-α, IL-1β, or IL-6, nor did it inhibit the NF-κB signaling pathway in microglia [1] [2]. This highlights that its mechanism is distinct and not targeted for neuroinflammatory conditions.

The following diagram illustrates the key experimental workflow for determining brain disposition, from initial in vitro screening to final in vivo quantification.

G Start Start: Compound Investigation InVitro In Vitro Permeability & Efflux Assay Start->InVitro Result1 Result: Moderate Permeability Not a P-gp Substrate InVitro->Result1 InVivo In Vivo Pharmacokinetic Study Result2 Result: Plasma & Brain PK Parameters (Tmax, Half-Life) InVivo->Result2 BrainDisposition Brain Disposition Analysis Result3 Result: Kp,uu = 0.18 Unbound Brain Concentration BrainDisposition->Result3 Result1->InVivo Result2->BrainDisposition

Experimental workflow for assessing brain disposition.

Key Conclusions for Researchers

  • Brain Penetration Confirmed: this compound successfully crosses the blood-brain barrier with moderate permeability and is not ejected by P-gp, which is a positive characteristic for a CNS-targeted therapeutic [1] [2].
  • Specific Therapeutic Niche: Its brain presence alone should not be conflated with a broad anti-inflammatory role. Its efficacy is likely tied to its specific allosteric inhibition of PDE4D and the resulting increase in cAMP, which is relevant for cognitive processes and synaptic maturation, particularly in Fragile X syndrome [3] [5].
  • Differentiated from Roflumilast: Unlike the pan-PDE4 inhibitor Roflumilast, this compound offers a targeted approach that may avoid the broader side effects associated with general PDE4 inhibition while addressing specific cognitive deficits [1].

References

Zatolmilast investigational status Fragile X syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Zatolmilast (BPN-14770) is a first-in-class, investigational small molecule being developed as a potential treatment for the cognitive and functional impairments associated with Fragile X syndrome [1] [2].

  • Mechanism: It is a selective allosteric inhibitor of Phosphodiesterase-4D (PDE4D) [1] [2].
  • Target Engagement: By inhibiting PDE4D, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in the brain. This is particularly relevant in FXS, where cAMP metabolism is often disrupted, and levels are decreased [2]. Increased cAMP signaling is known to play a critical role in synaptic plasticity, learning, and memory [1].

The diagram below illustrates the proposed mechanism of action of this compound in the context of Fragile X syndrome pathophysiology.

G FMR1_Silencing FMR1 Gene Silencing FMRP_Loss FMRP Reduction/Loss FMR1_Silencing->FMRP_Loss cAMP_Disruption Disrupted cAMP Metabolism FMRP_Loss->cAMP_Disruption PDE4D PDE4D Enzyme cAMP_Disruption->PDE4D Increased Activity? cAMP_Breakdown cAMP Breakdown PDE4D->cAMP_Breakdown cAMP_Elevation Elevated cAMP Levels cAMP_Breakdown->cAMP_Elevation Leads to This compound This compound (BPN-14770) This compound->PDE4D Allosteric Inhibition This compound->cAMP_Breakdown Reduces Cognitive_Effect Potential Improvement in: • Cognitive Function • Neuronal Connectivity cAMP_Elevation->Cognitive_Effect

Proposed signaling pathway and target engagement of this compound in Fragile X syndrome.

Clinical Development Program: The EXPERIENCE Trials

The clinical development of this compound is being conducted under the EXPERIENCE (Evaluation of Fragile X Experience in Cognition Expression) program, managed by Shionogi & Co., Ltd. [3] [4]. The current status of the key trials is summarized below.

Trial Identifier Phase Population (Male) Design & Duration Primary Status (as of Nov 2025)
EXPERIENCE-301 [4] 2b/3 Adults (aged 18-45) [4] Randomized, double-blind, placebo-controlled, 13-week treatment [4] Enrollment complete; results pending [3] [4]
EXPERIENCE-204 [4] 2b/3 Adolescents (aged 9-17) [4] Randomized, double-blind, placebo-controlled, 13-week treatment [4] Enrollment complete; results pending [3] [4]
EXPERIENCE-302 [4] Open-Label Extension Participants who completed -301 or -204 [4] Open-label, up to four years [4] Ongoing [3] [4]

Efficacy and Biomarker Data from Earlier Studies

A Phase 2 trial in 30 adult males with FXS provided initial evidence of efficacy and informed the design of the Phase 3 program [2].

Domain Assessed Tool/Method Key Findings
Cognitive Function NIH Toolbox Cognitive Battery Demonstrated statistically significant improvements in cognitive domains related to language [2].
Daily Functioning Caregiver Reports Caregivers reported improvements in both daily functioning and language abilities of participants [2].
Electrophysiology Biomarker Resting-state EEG (rsEEG), Peak Alpha Frequency (PAF) A composite of PAF across brain regions was identified as a potential biomarker. PAF increased from baseline with drug but not with placebo [2].
Detailed Experimental Protocol: EEG Biomarker Analysis

A secondary, machine learning-based analysis of the Phase 2 trial EEG data provides a methodology for assessing target engagement [2]:

  • EEG Recording: Continuous resting-state EEG was recorded and digitized at 512 Hz using a standardized system.
  • Preprocessing: Data were preprocessed to remove artifacts and analyzed for frequency power.
  • Machine Learning Classification: A naïve Bayes Classifier was used to determine if linear combinations of EEG variables could distinguish between trial conditions (baseline, placebo, this compound).
  • Biomarker Identification: The algorithm identified a composite of Peak Alpha Frequency (PAF) across multiple brain regions as the most robust biomarker separating the drug condition from others. Increased PAF from baseline was associated with this compound treatment [2].

Future Outlook and Market Forecast

The FXS treatment landscape is poised for potential change, with this compound being a key candidate:

  • Projected Launch: Analysts project a potential U.S. launch of this compound in Q1 2027 [5].
  • Market Impact: If approved, it is expected to be one of the first two targeted treatments for FXS, driving significant market growth. The annual cost of therapy (ACOT) is estimated to be around $32,046 [5].

Research Gaps and Next Steps

For the research community, the following areas are of critical interest:

  • Awaiting Phase 3 Data: The primary data from EXPERIENCE-301 and -204 are the most significant near-term milestone. These results will determine the efficacy and safety profile of this compound in the target populations.
  • Biomarker Validation: The promising PAF biomarker from Phase 2 needs validation in the larger Phase 3 cohort to confirm its utility as a measure of target engagement and efficacy.
  • Brother Clinical Pipeline: Beyond this compound, the FXS therapeutic pipeline is active, with other approaches including antisense oligonucleotides (ASOs) and gene therapy in earlier stages of investigation [6] [7] [8].

References

Zatolmilast: From Preclinical Discovery to Clinical Candidate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stages and findings from the early development of Zatolmilast.

Development Phase Key Findings & Outcomes Experimental Models & Methodologies
Target Identification FRAXA-funded research identified phosphodiesterase-4D (PDE4D) inhibition as a promising mechanism for Fragile X syndrome (FXS) treatment [1]. Review of existing scientific literature on FXS pathology and cAMP signaling pathways.
Compound Sourcing/Repurposing Tetra Therapeutics approached FRAXA with BPN14770 (later this compound), a PDE4D inhibitor that had been in clinical trials for Alzheimer's disease [2]. Compound screening for suitability and lack of side effects that plagued other PDE4 inhibitors [2].
Preclinical Validation The drug demonstrated remarkable results in Fragile X mouse models, showing potential to improve core deficits [1]. Studies in fruit flies with Fragile X also showed promising results [2]. In vivo studies using FXS mouse models; behavioral and cognitive tests [1].

| Phase 2 Clinical Trial | A randomized, double-blind, placebo-controlled, two-way crossover trial in 30 adult males with FXS met its primary safety endpoint [3] [4]. An exploratory efficacy analysis showed statistically significant improvement on a wide range of measures, including cognition, behavior, and quality of life [1] [5]. | Clinical Trial Design: Double-blind, placebo-controlled, crossover. Participants: 30 adult males with FXS. Efficacy Measures: NIH Toolbox Cognitive Battery (NIH-TCB), caregiver and clinician reports [3] [4]. | | Regulatory Designations | Received Orphan Drug Designation (FDA, 2018), Rare Pediatric Disease Designation (FDA, 2023), Fast Track Designation (FDA, 2024), and Orphan Medicinal Product Designation (EU, 2024) [3] [4]. | Applications submitted to regulatory agencies based on preclinical data and early clinical results for a serious condition with unmet need. |

Proposed Mechanism of Action and Experimental Workflow

This compound is a selective PDE4D inhibitor. The hypothesized mechanism of action and the translational research pathway from bench to bedside are illustrated below.

G FXS Fragile X Syndrome (FMR1 mutation) ProtLoss Loss of FMRP Protein FXS->ProtLoss cAMP Low cAMP Signaling ProtLoss->cAMP PDE4D PDE4D Enzyme Activity cAMP->PDE4D Dysregulated cAMPUp Increased cAMP Levels PDE4D->cAMPUp Degrades Zat This compound (PDE4D Inhibitor) Zat->PDE4D Inhibits Zat->cAMPUp Promotes NeurMat Neuronal Maturation & Synaptic Connectivity cAMPUp->NeurMat Imp Improved Cognitive Function NeurMat->Imp

Diagram 1: Proposed molecular mechanism of this compound action in Fragile X syndrome.

G cluster_pre Preclinical Models & Methods TargID Target ID: PDE4D (FRAXA Funded) Compound Compound Sourcing (Alzheimer's Program) TargID->Compound Preclinic Preclinical Testing Compound->Preclinic Phase2 Phase 2 Trial (n=30) Safety & Efficacy Preclinic->Phase2 Pre1 Fragile X Mouse Models Pre2 Behavioral & Cognitive Assays Pre3 Fruit Fly (Drosophila) Models Pivotal Pivotal Phase 2b/3 Trials (EXPERIENCE 301 & 204) Phase2->Pivotal

Diagram 2: this compound translational research pathway from discovery to late-stage trials.

Clinical Trial Program & Outcome Measures

The current Phase 2b/3 program is designed to confirm the promising early results. The primary and secondary outcome measures for these pivotal trials are detailed below.

Trial Component Description
Program Name EXPERIENCE (Evaluation of Fragile X Experience in Cognition Expression) [1].
Study 204 (NCT05163808) Population: Adolescent males (ages 9-17) with FXS. Design: Randomized, double-blind, placebo-controlled [3].
Study 301 (NCT05358886) Population: Adult males (ages 18-45) with FXS. Design: Randomized, double-blind, placebo-controlled [3].
Study 302 (NCT05367960) Design: Open-label extension study; up to 2 years; available to participants completing Study 204 or 301 [3] [6].
Primary Endpoint Change from baseline in the Cognition Crystallized Composite Score of the NIH Toolbox Cognitive Battery (NIH-TCB), derived from Picture Vocabulary and Oral Reading Recognition tests [3] [4].
Key Secondary Endpoints Assessments of language, daily function, caregiver and clinician global improvement scales, other NIH-TCB cognitive domains, safety, and tolerability [3] [6].

Community-Led Drug Development Model

The development of this compound serves as a notable case study in community-led drug development. The FRAXA Research Foundation, founded by parents of children with Fragile X, played an indispensable role by:

  • Funding Early Research: Providing the initial grants that identified PDE4D as a viable therapeutic target [1] [3].
  • Facilitating Partnerships: Acting as a scientific and strategic bridge between academia and industry, specifically partnering with Tetra Therapeutics to test their compound in Fragile X models [1] [2].
  • Co-funding Clinical Trials: FRAXA directly co-funded the first clinical trials of this compound in Fragile X subjects, which generated the breakthrough data that enabled larger trials [1].

References

cAMP CREB BDNF signaling pathway Zatolmilast effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The cAMP/CREB/BDNF Pathway

Zatolmilast exerts its effects by specifically targeting and inhibiting the PDE4D enzyme. The subsequent signaling cascade is outlined in the diagram below.

G start This compound (BPN14770) PDE4D Inhibits PDE4D start->PDE4D cAMP ↑ cAMP Accumulation PDE4D->cAMP Allosteric Inhibition PKA Activates PKA cAMP->PKA pCREB Phosphorylates CREB (p-CREB) PKA->pCREB BDNF ↑ BDNF Gene Expression pCREB->BDNF Outcomes Cognitive Enhancement Neuroprotection BDNF->Outcomes

This compound enhances cognition via the cAMP/CREB/BDNF pathway.

Key Experimental Evidence and Protocols

Research on this compound includes in vitro, in vivo, and behavioral studies that detail its cognitive-enhancing effects.

In Vivo Cognitive Behavioral Tests

These experiments assess the functional outcomes of this compound administration on learning and memory [1] [2].

  • Animal Models: Typically using wild-type or genetically modified mice (e.g., scopolamine-induced cognitive deficit models, sleep deprivation models).
  • Administration: this compound is administered orally (p.o.), often dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) [3].
  • Dosage: Effective doses in mice range from 0.1 mg/kg to 30 mg/kg [3] [1].
  • Key Behavioral Paradigms:
    • Novel Object Recognition (NOR): Tests episodic-like memory. This compound (0.1-30 mg/kg) showed cognitive benefit at doses above 0.3 mg/kg [3].
    • Spatial Pattern Separation: Assesses the ability to distinguish between similar spatial locations. This compound pretreatment prevents deficits induced by sleep deprivation [2].
Biochemical and Molecular Assays

These protocols measure changes in the signaling pathway and inflammation markers [1] [4].

  • Western Blotting:
    • Purpose: To detect and quantify protein levels and phosphorylation states (e.g., p-CREB, total CREB, BDNF).
    • Procedure: Protein is extracted from brain tissues (e.g., hippocampus) or cells. Samples are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against target proteins.
  • Enzyme-Linked Immunosorbent Assay (ELISA):
    • Purpose: To quantitatively measure concentrations of specific proteins like BDNF or inflammatory cytokines (TNF-α, IL-1β, IL-6) in plasma, brain tissue homogenates, or cell culture media.
  • Cell-Based Models (BV-2 Microglia):
    • Purpose: To study anti-inflammatory effects. Note that one study found this compound showed no significant anti-neuroinflammatory effects in LPS-induced BV-2 cells, unlike the broader PDE4 inhibitor roflumilast [1] [5].
    • Procedure: BV-2 microglial cells are pretreated with this compound (at non-toxic concentrations, e.g., ≤10 µM) for several hours before being exposed to an inflammatory stimulus like Lipopolysaccharide (LPS). Production of nitric oxide (NO) and TNF-α is then measured [1] [5].

Comparative Pharmacology with Roflumilast

It is insightful to contrast this compound with Roflumilast, a non-selective PDE4 inhibitor, to understand its unique profile.

Feature This compound Roflumilast
PDE4 Selectivity Selective allosteric inhibitor of PDE4D only [3] [1] Non-selective inhibitor of all PDE4 subtypes (A, B, C, D) [1] [5]
Anti-neuroinflammatory Action Not observed in LPS-induced models [1] [5] Potent; reduces NO, TNF-α, IL-1β, IL-6 via NF-κB inhibition [1] [5]
Brain Permeability (Papp) Moderate (3.72–7.18 × 10⁻⁶ cm/s) [1] [5] High (> 23 × 10⁻⁶ cm/s) [1] [5]
Unbound Brain-to-Plasma Ratio 0.18 [5] 0.17 [5]
Primary Therapeutic Indication Cognitive enhancement (Fragile X Syndrome) [6] Anti-inflammatory (COPD), with pro-cognitive effects at low doses [7]

Clinical Development and Future Directions

This compound represents a targeted approach to PDE4 inhibition aimed at achieving cognitive benefits with a better side-effect profile.

  • Current Status: Enrollment is complete for the EXPERIENCE Phase 3 clinical trials investigating this compound for the treatment of Fragile X Syndrome [6].
  • Rationale: The selective targeting of PDE4D is a strategy to harness the pro-cognitive effects of PDE4 inhibition (via the cAMP/CREB/BDNF pathway) while potentially avoiding the emetic (vomiting) side effects commonly associated with non-selective PDE4 inhibitors [2].
  • Research Focus: Future work continues to explore its potential in other cognitive disorders, such as Alzheimer's disease [1].

References

Zatolmilast clinical trial protocol Fragile X syndrome

Author: Smolecule Technical Support Team. Date: February 2026

EXPERIENCE Clinical Trial Program Overview

The EXPERIENCE program comprises two main double-blind, placebo-controlled studies and one open-label extension study [1].

Table 1: Zatolmilast EXPERIENCE Clinical Trial Portfolio

Study Name ClinicalTrials.gov ID Phase Population Design & Duration Key Endpoints
EXPERIENCE-204 (Adolescent Study) NCT05163808 [1] 2b/3 Male adolescents (9-17 years) with FXS [1] Randomized, double-blind, placebo-controlled; 13 weeks [1] Primary: Cognition Crystallized Composite Score (NIH-TCB); Secondary: Daily living, caregiver/clinician scales, other NIH-TCB domains [2] [1]
EXPERIENCE-301 (Adult Study) NCT05358886 [1] 2b/3 Adult males (18-45 years) with FXS [1] Randomized, double-blind, placebo-controlled; 13 weeks [1] Primary: Cognition Crystallized Composite Score (NIH-TCB); Secondary: Language, daily function, safety/tolerability [2] [1]
EXPERIENCE-302 (Open-Label Extension) NCT05367960 [1] 2b/3 Participants who completed Study 204 or 301 [1] Open-label; up to 2 years [3] Long-term safety and tolerability of this compound [1]

As of the most recent updates, patient enrollment for the core EXPERIENCE-204 and EXPERIENCE-301 studies is complete, and screening has closed [4] [1]. The EXPERIENCE-302 extension study remains ongoing for those who completed the earlier trials [1].

Proposed Mechanism of Action of this compound

This compound is a selective allosteric inhibitor of phosphodiesterase-4D (PDE4D), the first of its kind in development for FXS [3]. Its proposed mechanism involves:

  • Modulation of cAMP Signaling: By inhibiting PDE4D, this compound is believed to increase levels of cyclic AMP (cAMP) in neurons [2].
  • Promotion of Synaptic Maturation: Elevated cAMP is thought to activate downstream signaling pathways that promote the maturation and strengthening of neuronal connections, which are impaired in individuals with FXS due to the absence of FMRP [2].
  • Targeting Core Pathology: This mechanism aims to address the underlying synaptic dysfunction that contributes to the cognitive deficits in FXS [2].

The diagram below illustrates this proposed signaling pathway.

G This compound This compound PDE4D PDE4D This compound->PDE4D Inhibits cAMP cAMP This compound->cAMP Increases PDE4D->cAMP Degrades PKA PKA cAMP->PKA Activates Synaptic Maturation Synaptic Maturation PKA->Synaptic Maturation Promotes Neuronal Impairment in FXS Neuronal Impairment in FXS Neuronal Impairment in FXS->Synaptic Maturation Disrupts

Key Eligibility and Study Protocol Details

Key Eligibility Criteria The studies are for male participants aged 9-45 with a genetically confirmed FMR1 mutation (≥200 CGG repeats) [1]. Participants must have a consistent caregiver and can be on a stable regimen of no more than three psychotropic medications [1]. Specific BMI and weight criteria also apply [1].

Recent Protocol Amendments for Accessibility To increase participation access, several protocol amendments were completed in July 2024 [3]:

  • Lowered age and weight minimums: The adolescent study now includes participants from age 9 (down from 12) and weighing at least 55 pounds (down from 95) [3].
  • Reduced on-site visits: Incorporated remote visits, decreasing on-site visits from six to four over the 13-week trials [3].
  • Extended open-label period: The extension study duration was increased to up to two years (previously one year) [3].
  • Travel support: Coverage for travel, lodging, and meal expenses for the participant and one caregiver is provided [4] [3].

Efficacy Assessment and Outcome Measures

The primary outcome measure is the Cognition Crystallized Composite Score from the NIH Toolbox Cognitive Battery (NIH-TCB), which is a calculated score from the Picture Vocabulary and Oral Reading Recognition tests [2] [1]. This choice is supported by positive data from a prior Phase 2 trial.

Table 2: Primary Efficacy Endpoint from Phase 2 Trial

Trial Phase Population Design Key Cognitive Finding Reference
Phase 2 30 adult males with FXS [2] Randomized, double-blind, placebo-controlled, crossover [2] Improvement in cognition, specifically in the language domains of Picture Vocabulary and Oral Reading Recognition as part of the NIH-TCB [2] Berry-Kravis et al. (2021), Nature Medicine [2]

Regulatory Status and Designations

This compound has received several key regulatory designations from the U.S. FDA, which facilitate and expedite its development [2] [3]:

  • Fast Track Designation (Granted 2024) [3]
  • Rare Pediatric Disease Designation (Granted 2023) [2]
  • Orphan Drug Designation (Granted 2018) [2]

The European Commission has also granted Orphan Medicinal Product designation for this compound in FXS [3].

Application Notes for Researchers

  • Novel Endpoint Validation: The use of the NIH-TCB crystallized composite score as a primary endpoint represents an innovative approach to measuring cognition in FXS trials. Its sensitivity in the Phase 2 trial sets a precedent for future drug development in intellectual disability disorders [2].
  • Patient-Centric Trial Design: The recent protocol amendments demonstrate a strategic effort to reduce participant burden, which can be a critical factor in enrollment success and data quality for rare disease trials [3].
  • Combination Therapy Potential: As there are currently no FDA-approved pharmacological treatments for FXS, this compound has the potential to be used both as a monotherapy and, in the future, in combination with other investigational treatments targeting different pathways, such as mGluR5 antagonists [5].

References

Zatolmilast Clinical Assessment with NIH Toolbox: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Rationale

Fragile X syndrome (FXS) is the leading cause of inherited intellectual disability and has no pharmacological treatments currently approved by the U.S. Food and Drug Administration (FDA) that target its core cognitive symptoms [1]. Zatolmilast (BPN14770) is a first-in-class, selective phosphodiesterase-4D (PDE4D) inhibitor investigated as a potential treatment for FXS. By inhibiting PDE4D, this compound works to increase cyclic AMP (cAMP) levels in the brain, which is believed to support neural network organization and long-term potentiation, potentially leading to improvements in cognitive function [2]. The clinical development program for this compound required a precise, reliable, and objective tool to measure changes in cognitive ability, leading to the adoption of the NIH Toolbox Cognitive Battery (NIHTB-CB) [1].

The NIH Toolbox Cognitive Battery (NIHTB-CB) as an Endpoint

The NIHTB-CB is a state-of-the-art, iPad-based measurement system that provides a brief, standardized, and norm-referenced assessment of multiple cognitive domains [3]. Its use in the this compound trials is a significant choice, as it moves beyond subjective caregiver reports to a performance-based metric of cognitive efficacy.

Cognitive Domains and Tests Assessed

In the pivotal Phase 2b/3 trials for this compound, the primary efficacy endpoint is the Cognition Crystallized Composite Score from the NIHTB-CB. This composite score is derived from two specific tests: the Picture Vocabulary Test and the Oral Reading Recognition Test [1]. These tests were selected based on positive results from an earlier Phase 2 study, where exploratory analysis showed improvement in these language domains [1]. The table below summarizes the core tests within the NIHTB-CB relevant to this context.

Table 1: Key Cognitive Tests from the NIH Toolbox Cognition Battery

Test Name Construct Measured Definition Approximate Duration
Picture Vocabulary Test Language (Vocabulary) Knowledge of the set of words in a specific language. 4 minutes [4]
Oral Reading Recognition Test Language (Oral Reading) The ability to pronounce written language symbols. 3 minutes [4]
List Sorting Working Memory Test Working Memory The ability to retain and manipulate information in a temporary storage system. 7 minutes [4]
Flanker Inhibitory Control & Attention Test Attention / Executive Function The ability to allocate limited resources and inhibit responses to distracting stimuli. 4 minutes [4]
Dimensional Change Card Sort Test Executive Function Cognitive flexibility and the ability to adapt to changing rules. 4 minutes [4]
Picture Sequence Memory Test Episodic Memory The ability to acquire, store, and retrieve new information and experiences. 7 minutes [4]
Pattern Comparison Processing Speed Test Processing Speed The amount of time it takes to process a specific amount of information. 3 minutes [4]
Administration Workflow: Remote vs. In-Person

A pivotal pilot study has demonstrated the feasibility of administering the NIHTB-CB remotely, which directly informed the protocol amendments in the this compound program to increase family participation [4]. The following diagram illustrates the equivalent workflows for both in-person and remote assessment modalities.

G cluster_remote Remote Assessment (NIHTB-P/E App) cluster_inperson In-Person Assessment (Standard NIHTB-CB) node_primary node_primary node_remote node_remote node_inperson node_inperson node_neutral node_neutral R1 Participant at Home with iPad R2 Examiner Initiates Video Conference R1->R2 R3 Guided & Monitored Test Administration R2->R3 R4 Automated Data Collection & Scoring R3->R4 End Reliable & Valid Cognitive Scores R4->End I1 Participant & Examiner at Clinical Site I2 Directly Supervised Test Administration I1->I2 I3 Automated Data Collection & Scoring I2->I3 I3->End Start Study Participant Screened & Enrolled Start->R1 Start->I1

The diagram above shows two validated pathways for administering the NIHTB-CB. The remote assessment uses the specialized NIH Toolbox Participant/Examiner (NIHTB-P/E) App, which features built-in bi-directional videoconferencing, allowing the examiner to guide the participant in real-time and fully monitor the session to ensure protocol adherence [4]. This method has been shown to yield scores with considerable consistency to in-person assessments [4]. The in-person assessment follows the traditional model where the participant and examiner are physically present in a clinical setting.

Detailed Experimental Protocol for Cognitive Assessment

This section outlines the standardized operating procedure for administering the NIHTB-CB within a clinical trial like the this compound studies.

Pre-Assessment Setup and Participant Preparation
  • Participant Criteria: The this compound trials are enrolling male participants aged 9 to 45 years with a confirmed genetic diagnosis of FXS [1]. Key recent protocol amendments to increase accessibility include lowering the minimum age to 9 years and the minimum weight to 55 pounds [1].
  • Environment Setup:
    • In-Person: Conduct in a quiet, well-lit room at the clinical site with minimal distractions.
    • Remote: The participant should be in a quiet room at home. The caregiver may need to assist with initial technology setup and ensure a stable internet connection [4].
  • Technology and Materials: Use an iPad with the latest version of the NIH Toolbox V3 app installed [3]. For remote assessments, the NIHTB-P/E App is required on both the examiner's and participant's iPads [4].
  • Examiner Training: The examiner must be a trained professional who has reviewed the freely available NIH Toolbox Administration Manual and training videos [3].
Assessment Execution
  • Informed Consent: Obtain and document informed consent from the participant's legal guardian and assent from the participant, if applicable.
  • Session Initiation:
    • In-Person: The examiner guides the participant directly.
    • Remote: The examiner initiates a video call via the NIHTB-P/E App to establish audio-visual contact [4].
  • Test Administration: The examiner selects the prescribed test battery on the iPad. Tests are administered in the standardized order as presented by the app. The examiner provides instructions as per the protocol but does not guide the participant's answers.
  • Monitoring and Quality Control: The examiner monitors the participant's engagement and comprehension throughout the session. For remote administration, the examiner uses the video feed to ensure the participant is not receiving external assistance and is following instructions correctly [4].
  • Data Collection: All data is automatically collected and scored by the NIH Toolbox software, which minimizes human error and ensures standardization [3]. The primary outcome for this compound trials is the change from baseline in the Cognition Crystallized Composite Score.

Integration with Broader Trial Design

The cognitive assessment is a core component of the larger this compound clinical program. The following diagram maps the position of the NIHTB-CB within the overall flow of a clinical study, such as the ongoing Phase 2b/3 trials (NCT05163808, NCT05358886) [1].

G node1 Screening & Baseline -Demographics -FXS Genetic Confirmation -NIH Toolbox (Baseline) node2 Randomization (1:1) node1->node2 node3a Arm A: this compound node2->node3a node3b Arm B: Placebo node2->node3b node4 Double-Blind Treatment Period (13 Weeks) node6 Endpoint: NIH Toolbox Cognition Crystallized Composite Score (Post-Treatment) node4->node6 node5 Secondary Endpoints: - Other NIH Toolbox Domains - Caregiver/Clinician Scales - Safety & Tolerability node4->node5 node7 Open-Label Extension (Up to 2 Years) All participants receive this compound node6->node7 node3a->node4 node3b->node4

Data Analysis and Interpretation

  • Primary Analysis: The primary analysis for the this compound trials is the comparison of the change in the Cognition Crystallized Composite Score from baseline to the end of the 13-week treatment period between the this compound and placebo groups, typically using an Analysis of Covariance (ANCOVA) model [1].
  • Supporting Evidence: Beyond the primary cognitive endpoint, the correlation between this compound serum concentration and physiological biomarkers like the electroencephalography (EEG) N1 event-related potential amplitude strengthens the evidence for a drug-induced improvement in neural hyperexcitability, providing a mechanistic link to the cognitive outcomes [2].

Table 2: Summary of this compound Pivotal Clinical Trials Using NIH Toolbox

Study Identifier Phase Participant Population Sample Size (Planned) Primary Endpoint (NIH Toolbox) Key Secondary Endpoints
NCT05163808 [1] 2b/3 Male adolescents (9-17 years) with FXS 150 Cognition Crystallized Composite Score Language, daily function, caregiver/clinician scales, safety [1]
NCT05358886 [1] 2b/3 Adult males (18-45 years) with FXS 150 Cognition Crystallized Composite Score Language, daily function, caregiver/clinician scales, safety [1]

Conclusions and Best Practices

The application of the NIH Toolbox Cognitive Battery in the this compound clinical program represents a modern approach to quantifying cognitive outcomes in neurodevelopmental disorders. Key best practices supported by the available data include:

  • Embracing Remote Administration: The validated remote testing option significantly reduces participant burden, increases accessibility for geographically dispersed families, and can help reduce attrition in longitudinal studies, thereby improving data quality and generalizability [4].
  • Leveraging Objective, Performance-Based Measures: The use of the NIHTB-CB provides a precise, reliable, and objective measure of cognitive change that is less susceptible to bias than subjective reports alone.
  • Protocol Flexibility: Amendments to the this compound trial protocols, such as incorporating remote visits and lowering age requirements, demonstrate a commitment to patient-centric design, which is crucial for successful enrollment and retention in rare disease trials [1].

References

EXPERIENCE-204 (BPN14770-CNS-204) Clinical Trial Overview

Author: Smolecule Technical Support Team. Date: February 2026

Trial Aspect Specification
ClinicalTrials.gov ID NCT05163808 [1] [2]
Phase 2b/3 [3] [2]
Study Type Interventional; Part 1: Open-label PK, Part 2: Randomized, Double-blind, Placebo-controlled [2]
Population Male adolescents aged 9 to <18 years with genetically confirmed FXS (FMR1 ≥200 CGG repeats) [3] [2]
Planned Enrollment 150 participants (accompanied by a consistent caregiver) [1] [3]
Dosing Regimen 25 mg and 50 mg oral capsules, administered twice daily [2]
Treatment Duration 13 weeks for the double-blind period [3] [4]
Key Efficacy Endpoint Change from baseline in the Cognition Crystallized Composite Score of the NIH Toolbox Cognitive Battery (NIH-TCB) [1]

| Key Inclusion Criteria | • Weight ≥55 pounds (∼25 kg) [3] • BMI ≤97th percentile for age [3] • On a stable regimen of ≤3 psychotropic medications for ≥4 weeks [2] | | Key Exclusion Criteria | • Inability to complete the NIH-TCB Picture Vocabulary and Oral Reading Recognition tests [2] • Clinically significant abnormal lab results, vital signs, or ECG [2] • History of alcohol or recent substance abuse [2] |

Detailed Experimental Protocols

For researchers aiming to replicate or analyze this trial, here is a detailed breakdown of the key methodological components.

Participant Screening and Randomization
  • Screening (Visit 1): After obtaining informed consent/assent, confirm FXS diagnosis via genetic test report showing ≥200 CGG repeats in the FMR1 gene [2]. Assess eligibility against all inclusion/exclusion criteria, including successful completion of the NIH-TCB practice items [2].
  • Baseline & Randomization (Visit 2): Eligible participants who successfully complete the baseline NIH-TCB assessments are randomized in a 2:1 ratio to receive either Zatolmilast or a matching placebo [3] [2]. The randomization schedule should be prepared by the study's biostatistics team and implemented via an interactive web response system (IWRS) to maintain blinding.
Drug Administration and Pharmacokinetic (PK) Assessment
  • Formulation: this compound is supplied as solid oral capsules [2].
  • Dosing Schedule: Administer one capsule twice daily, approximately 12 hours apart. Dosing may be 25 mg or 50 mg based on the study part and cohort assignment [2].
  • Part 1 (Open-label PK): A single-dose PK assessment is conducted to characterize the drug's profile in the adolescent population. This part requires participants to be able to swallow capsules [2].
  • Part 2 (Double-blind Treatment): Participants receive either this compound or placebo for 13 weeks. Compliance is monitored through capsule counts and a dosing diary [2].
Efficacy and Safety Assessments

Assessments are conducted at screening, baseline, and throughout the 13-week treatment period. Key procedures include:

  • Efficacy:
    • Primary Endpoint: NIH Toolbox Cognition Crystallized Composite Score, derived from the Picture Vocabulary and Oral Reading Recognition subtests. Administer these tests at baseline and the end of treatment [1].
    • Secondary Endpoints: Caregiver-reported outcomes on daily functioning, language, and behavior; other domains of the NIH-TCB; and clinician global impressions [1].
  • Safety:
    • Monitoring: Perform regular safety laboratories (serum chemistry, hematology), vital signs measurements, and 12-lead ECG [2].
    • Adverse Events (AE): Record all AEs, with particular attention to previously reported events like vomiting and upper respiratory tract infections, which occurred at a similar frequency to placebo in prior studies [1].
Data Collection and Statistical Analysis
  • Data Collection: Utilize electronic data capture (EDC) systems. For cognitive endpoints, use the standardized data output from the NIH-TCB iPad app [1].
  • Statistical Analysis Plan:
    • Primary Analysis: Use a mixed model for repeated measures (MMRM) to analyze the change from baseline in the crystallized composite score, with treatment, visit, and treatment-by-visit interaction as fixed effects, and baseline score as a covariate [1].
    • Sample Size Justification: The planned enrollment of 150 adolescents provides adequate power to detect a clinically meaningful and statistically significant difference between this compound and placebo, based on effect sizes observed in the prior Phase 2 study [1].

Mechanism of Action and Signaling Pathway

This compound is a first-in-class, selective allosteric inhibitor of Phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in neurons [5]. The proposed mechanism of action for treating Fragile X Syndrome is outlined below.

G FXS_Mutation FMR1 Gene Mutation (FXS) Reduced_FMRP Reduced FMRP Protein FXS_Mutation->Reduced_FMRP cAMP_metabolism Disrupted cAMP Metabolism Reduced_FMRP->cAMP_metabolism Low_cAMP Low cAMP Levels cAMP_metabolism->Low_cAMP This compound This compound (PDE4D Inhibitor) PDE4D_Inhibited Inhibits PDE4D Enzyme This compound->PDE4D_Inhibited Binds Allosterically cAMP_Elevated Elevated cAMP Levels PDE4D_Inhibited->cAMP_Elevated Prevents cAMP Hydrolysis PKA_Activated Activates Protein Kinase A (PKA) cAMP_Elevated->PKA_Activated CREB_Phospho Phosphorylation of cAMP Response Element- Binding Protein (CREB) PKA_Activated->CREB_Phospho Gene_Expression Altered Gene Expression (e.g., BDNF) CREB_Phospho->Gene_Expression Functional_Outcomes Functional Outcomes: • Enhanced Neuroplasticity • Improved Cognition • Improved Memory Gene_Expression->Functional_Outcomes

Diagram: Proposed Mechanism of this compound in Countering Fragile X Syndrome Pathophysiology. The drug targets the cAMP signaling pathway, which is disrupted in FXS due to reduced FMRP [5].

Methodological Considerations for Researchers

  • Population Specifics: The successful execution of clinical trials in neurodevelopmental disorders like FXS requires specific adaptations. The EXPERIENCE trials incorporated remote visits and reduced on-site visits from six to four to lessen participant burden [1].
  • Endpoint Selection: The choice of the NIH-TCB Crystallized Composite Score as a primary endpoint is critical. This tool measures learned knowledge and vocabulary, which are relatively stable in individuals, making it a sensitive measure of change in intellectual ability in FXS [1] [5].
  • Concomitant Medications: The protocol allows for stable use of up to three psychotropic medications, which is essential for recruiting a representative study population but requires careful stratification during randomization and analysis [3] [2].

References

Comprehensive Application Notes and Protocols: EEG Biomarker Analysis in Zatolmilast Clinical Trials for Neurodevelopmental Disorders

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Therapeutic Background

Zatolmilast (BPN14770) represents a novel therapeutic approach for rare neurodevelopmental disorders, currently undergoing clinical investigation for Fragile X Syndrome (FXS) and Jordan's Syndrome (PPP2R5D-related neurodevelopmental disorder). As a selective phosphodiesterase-4D (PDE4D) allosteric inhibitor, this compound targets cyclic adenosine monophosphate (cAMP) signaling pathways that are disrupted in these conditions. The compound specifically binds to the dimeric, protein kinase A-activated form of PDE4D, enhancing cAMP signaling that is crucial for synaptic plasticity and cognitive function. This mechanism is particularly relevant for FXS, where reduced fragile X mental retardation protein (FMRP) leads to dysregulated cAMP metabolism, and for Jordan's Syndrome, caused by mutations in the PPP2R5D gene that affect protein phosphatase 2A function.

The clinical development program for this compound includes multiple trial phases. For Fragile X Syndrome, the EXPERIENCE clinical trials (Phase 2b/3) have completed enrollment, with studies designated as EXPERIENCE-204 (adolescents), EXPERIENCE-301 (adults), and EXPERIENCE-302 (open-label extension) [1]. For Jordan's Syndrome, a Phase 2 randomized, double-blind, placebo-controlled study began enrollment in early 2025, planning to include 30 participants aged 9-45 years who will receive weight-adjusted doses of this compound or placebo twice daily during a 24-week double-blind period, followed by a 24-week open-label extension [2]. The U.S. Food and Drug Administration (FDA) has granted this compound Rare Pediatric Disease Designation for Jordan's Syndrome, recognizing the serious and life-threatening nature of this condition that primarily affects children [2].

EEG Biomarkers in this compound Clinical Trials

Rationale for EEG Biomarker Application

Electroencephalography (EEG) provides non-invasive measurement of brain electrical activity with excellent temporal resolution and sensitivity to dynamic changes in neural signaling [3]. In this compound clinical trials, EEG biomarkers serve multiple critical functions: assessment of target engagement, evaluation of physiological drug effects, and as potential predictors of treatment response. The investigation of EEG parameters is particularly valuable in disorders like FXS and Jordan's Syndrome, where traditional cognitive assessments present challenges due to the population's intellectual disabilities and behavioral symptoms. EEG biomarkers offer objective, quantifiable measures of neural function that can complement caregiver-reported outcomes and performance-based cognitive testing.

Recent advances in EEG analysis have enabled more sophisticated approaches to biomarker development. Machine learning algorithms can identify complex patterns in EEG data that might not be detectable through conventional analysis methods, potentially revealing drug effects that would otherwise be missed in small sample sizes typical of rare disease trials [4]. The application of these advanced analytical techniques to this compound trials represents a cutting-edge approach to demonstrating efficacy for a potential first-in-class therapeutic targeting cognitive deficits in neurodevelopmental disorders.

Key EEG Biomarkers and Measurement Parameters

Table 1: EEG Biomarkers in this compound Clinical Trials

Biomarker Category Specific Parameters Measurement Technique Relevance to this compound
Spectral Power Theta (4-8 Hz), Alpha (8-13 Hz), Beta (12-30 Hz), Gamma (30-45 Hz) power FFT/Welch power spectral density FXS typically shows increased theta/gamma, decreased alpha
Peak Alpha Frequency (PAF) Individual alpha frequency (Hz) Resting-state EEG spectral analysis Correlates with cognitive performance; may increase with treatment
Event-Related Potentials N1 amplitude and habituation Auditory evoked potentials Marginally significant improvement in FXS trial (p=0.06)
Complexity Measures Tsallis entropy, Higuchi FD, Lempel-Ziv complexity Nonlinear dynamics analysis Reductions may indicate cognitive impairment
Connectivity Metrics Coherence values between channels Functional connectivity analysis Abnormal patterns in neurodevelopmental disorders

Peak Alpha Frequency (PAF) has emerged as a particularly promising biomarker in this compound trials. In a secondary analysis of FXS trial data, machine learning classification identified a composite of PAF measures across multiple brain regions as potentially distinguishing between drug and placebo conditions [4]. This finding is biologically plausible given the established relationship between alpha frequency and cognitive function, and the previously documented reductions in alpha frequency and power in individuals with FXS. The composite biomarker approach—integrating multiple EEG variables—has shown particular utility for detecting treatment effects in the relatively small samples typical of phase 2 clinical trials for rare disorders.

Event-related potentials (ERPs), specifically the N1 component in response to auditory stimuli, were selected as a priori biomarkers in the Phase 2 FXS trial based on previous findings of increased N1 amplitudes and decreased N1 habituation in FXS populations [4]. While the primary analysis showed only marginal significance (p=0.06) for drug effects on N1 amplitude, a correlation with serum drug levels suggested some normalization of this aberrant neurophysiological response. The challenges of collecting high-quality ERP data in FXS populations—with substantial data loss due to the longer recording requirements—highlight the value of also including resting-state EEG measures, which are generally more robust to such methodological challenges.

Analytical Framework for EEG Biomarker Development

Machine Learning Classification of EEG Biomarkers

The application of naïve Bayes classifiers to identify linear combinations of EEG variables that can distinguish between trial conditions (baseline, placebo, drug) represents an innovative approach to biomarker development in this compound trials [4]. This data-driven methodology helps address the challenge of multiple comparisons that arises when examining numerous EEG parameters simultaneously. By using machine learning to "pre-screen" composite variable biomarkers, researchers can identify the most promising biomarker combinations while controlling Type I error rates. The process involves using ROC analysis to evaluate the performance of these classifier-identified biomarkers in distinguishing between treatment conditions, with the area under the curve (AUC) providing a measure of discriminatory power.

This machine learning approach is particularly valuable for detecting subtle drug effects that might be missed when examining individual EEG metrics in isolation. By combining multiple EEG features that collectively capture different aspects of neural function (e.g., spectral power, complexity, and connectivity), the resulting composite biomarkers may better reflect the overall physiological impact of this compound on brain function. This method proved effective in the FXS trial reanalysis, where a composite PAF biomarker showed increased frequency from baseline in the drug condition but not in the placebo condition, suggesting a specific effect of this compound on this cognitively-relevant neural oscillation [4].

Methodological Framework for Robust EEG Biomarkers

Table 2: EEG Biomarker Development Protocol

Step Procedure Technical Specifications Output
Signal Acquisition 64-channel EEG recording Sampling rate: 512 Hz; Filter: 5th order Bessel anti-aliasing Continuous EEG data
Preprocessing Filtering, artifact removal Bandpass: 0.5-70 Hz; Notch: 60 Hz Cleaned EEG epochs
Feature Extraction Power spectrum, complexity, coherence Five frequency bands: delta, theta, alpha, beta, gamma Quantitative EEG features
Biomarker Selection Statistical testing p-value threshold: ≤0.001 Significantly associated features
Model Development Support Vector Machine (SVM) 10-fold cross-validation Classifier with performance metrics
Validation Linear Discriminant Analysis (LDA) Unseen dataset evaluation Optimized diagnostic model

A structured methodological framework for developing robust EEG biomarkers emphasizes the identification of features with significant associations with the target condition or treatment response [5]. This process begins with filtering EEG signals into five traditional frequency bands (delta: 0-4 Hz, theta: 4-8 Hz, alpha: 8-12 Hz, beta: 12-30 Hz, gamma: 30-45 Hz) using infinite impulse response (IIR) Chebyshev-II bandpass filters for computational efficiency. The framework then computes biomarkers across three main categories: (1) EEG slowing (quantified through changes in power spectrum ΔPS, EEG amplitude ΔEEGA, and zero-crossing intervals ZCI); (2) reduction in EEG complexity (measured via Tsallis entropy, Higuchi fractal dimension, Lempel-Ziv complexity, and approximate entropy); and (3) reduction in EEG coherence (assessing functional connectivity between brain regions) [5].

The biomarker selection process employs a stepwise statistical approach to identify features most relevant to detecting treatment effects. First, EEG biomarkers with p-values ≤0.001 between conditions are selected as potentially significant. Next, panels of these biomarkers are constructed to enhance performance, and machine learning models (particularly Support Vector Machines) are developed to detect condition differences using a 10-fold cross-validation strategy. Biomarker panels with sensitivity and specificity values above 80% are selected for further development. Diagnostic models are then created by combining the selected biomarker panels using Linear Discriminant Analysis classifiers, with final optimization to use the least possible number of biomarkers while maintaining high performance [5]. This rigorous approach increases the likelihood of identifying reproducible, clinically meaningful EEG biomarkers of this compound treatment response.

Experimental Protocols and Technical Standards

EEG Data Acquisition and Preprocessing

EEG recording protocols for this compound trials should follow established standards for clinical neurophysiology research while accommodating the specific needs of individuals with neurodevelopmental disorders. Based on methods from the Phase 2 FXS trial, data should be collected using 64-channel EEG systems with continuous recording at a sampling rate of 512 Hz and application of a 5th-order Bessel anti-aliasing filter [4]. The recording environment should be carefully controlled to minimize artifacts, with particular attention to reducing anxiety in participants who may experience sensory sensitivities. Resting-state EEG should include both eyes-open and eyes-closed conditions, with sufficient recording duration (typically 5-10 minutes per condition) to obtain stable brain oscillatory measures.

Signal preprocessing should include both automated and manual steps to ensure data quality. Initial processing should apply a bandpass filter (e.g., 0.5-70 Hz) and notch filter (60 Hz for North America, 50 Hz for Europe) to remove line noise and slow drifts. Independent component analysis (ICA) is recommended for identifying and removing artifacts related to eye movements, muscle activity, and cardiac signals. For event-related potential measurements, such as the N1 component in auditory tasks, epoch extraction should time-lock to stimulus presentation, with baseline correction applied. Data quality assessment should include both automated algorithms and manual review by trained electrophysiologists, with explicit criteria for trial inclusion and exclusion established prior to analysis.

Biomarker Computation and Statistical Analysis

Computational methods for EEG biomarker extraction should follow standardized implementations to ensure reproducibility. For spectral analysis, the Welch method is generally preferred over simple FFT due to its reduced variance, using Hann windows with 50% overlap [3]. Power spectral density should be computed for standard frequency bands, with individual alpha frequency determined as the peak power within the 7-13 Hz range. Nonlinear complexity measures should be calculated using established algorithms: Higuchi fractal dimension to quantify signal complexity, Lempel-Ziv complexity to assess sequence randomness, and various entropy measures to evaluate signal regularity [5]. Connectivity analysis should include both amplitude-based (coherence) and phase-based (phase-locking value) metrics to comprehensively assess functional brain networks.

Statistical analysis plans for EEG biomarkers in this compound trials should account for the specific study design and potential confounding factors. For crossover trials, mixed-effects models should include period, sequence, and treatment as fixed effects and participant as a random effect. For parallel-group designs, analysis of covariance (ANCOVA) with baseline measures as covariates is appropriate. Multiple comparison correction should be applied when examining multiple EEG biomarkers, using methods such as false discovery rate (FDR) control. Machine learning approaches should include cross-validation to avoid overfitting, with performance metrics including sensitivity, specificity, accuracy, and area under the ROC curve. All analysis code should be version-controlled and documented to ensure reproducibility.

Visualization Methods and Signaling Pathways

PDE4D Modulation Pathway and this compound Mechanism

The following Graphviz diagram illustrates the molecular mechanism of this compound and its relationship to EEG biomarkers:

G This compound PDE4D Modulation Pathway and EEG Biomarker Relationships FMR1 FMR1 Gene Mutation PDE4D PDE4D Enzyme FMR1->PDE4D Increases cAMP cAMP Level NeuralFunction Neural Function Improvement cAMP->NeuralFunction Enhances PDE4D->cAMP Degrades This compound This compound (PDE4D Inhibitor) This compound->cAMP Increases This compound->PDE4D Inhibits PAF Peak Alpha Frequency (PAF) NeuralFunction->PAF Increases N1 N1 ERP Amplitude NeuralFunction->N1 Normalizes ThetaPower Theta Power NeuralFunction->ThetaPower Decreases Complexity EEG Complexity Measures NeuralFunction->Complexity Enhances Cognition Cognitive Improvement PAF->Cognition Predicts N1->Cognition Correlates With

This diagram illustrates the therapeutic mechanism of this compound, showing how it inhibits PDE4D to increase cAMP levels, which enhances neural function and subsequently modulates specific EEG biomarkers. The dotted lines indicate predictive relationships between EEG biomarkers and cognitive outcomes, highlighting their potential utility as treatment response indicators.

EEG Biomarker Analysis Workflow

The following Graphviz diagram details the comprehensive workflow for EEG biomarker analysis in this compound clinical trials:

G EEG Biomarker Analysis Workflow for this compound Trials Acquisition EEG Acquisition 64 channels, 512 Hz Preprocessing Signal Preprocessing Filtering, ICA, Artifact Removal Acquisition->Preprocessing FeatureExtraction Feature Extraction Spectral, Complexity, Connectivity Preprocessing->FeatureExtraction Spectral Spectral Features Power, PAF, Band Ratios FeatureExtraction->Spectral Complexity Complexity Measures Entropy, Fractal Dimension FeatureExtraction->Complexity Connectivity Connectivity Metrics Coherence, PLV FeatureExtraction->Connectivity ERP Event-Related Potentials (N1) FeatureExtraction->ERP MLSelection Machine Learning Biomarker Selection Statistical Statistical Analysis Mixed Models, ANCOVA MLSelection->Statistical Validation Biomarker Validation Cross-Validation, ROC Analysis Statistical->Validation Spectral->MLSelection Complexity->MLSelection Connectivity->MLSelection ERP->MLSelection

This workflow diagram outlines the sequential stages of EEG biomarker development, from initial data acquisition through final validation. The process emphasizes the multi-modal nature of EEG feature extraction, encompassing spectral, complexity, connectivity, and event-related potential measures that collectively provide a comprehensive assessment of this compound's effects on brain function.

Conclusion and Future Directions

The integration of advanced EEG biomarkers in this compound clinical trials represents a significant innovation in drug development for neurodevelopmental disorders. The methodologies outlined in these application notes and protocols provide researchers with standardized approaches for implementing these biomarkers across different trial phases and patient populations. As the field advances, several areas warrant further development: the establishment of formally validated biomarker endpoints for regulatory approval, the refinement of multi-modal integration approaches combining EEG with other neurophysiological measures, and the development of age-specific normative databases to better interpret treatment effects across the lifespan.

The ongoing evaluation of this compound in both Fragile X Syndrome and Jordan's Syndrome provides a unique opportunity to assess whether similar EEG biomarker profiles predict treatment response across different genetic disorders with overlapping pathophysiology. Furthermore, the machine learning frameworks described here may have broader application for clinical trial design in other neurodevelopmental conditions, potentially accelerating therapeutic development for rare disorders with significant unmet medical needs. As these biomarkers mature, they hold promise not only for demonstrating drug efficacy in clinical trials but eventually for guiding personalized treatment approaches in clinical practice.

References

Comprehensive Application Notes and Protocol: Zatolmilast Open-Label Extension Study Design for Fragile X Syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Context

Fragile X syndrome (FXS) represents the most prevalent form of inherited intellectual disability and the most common known monogenic cause of autism spectrum disorder. This neurogenetic condition results from a mutation in the Fragile X Messenger Ribonucleoprotein 1 (FMR1) gene located on the X chromosome, leading to deficient production of the FMRP protein crucial for normal neural development. The clinical manifestations of FXS include global developmental delay, intellectual disability, behavioral problems, attention deficits, and anxiety, which collectively impact individuals' abilities to perform daily living activities, communicate effectively, and achieve functional independence [1]. Currently, no pharmacological agents have received approval from the U.S. Food and Drug Administration (FDA) specifically targeting the core cognitive deficits associated with FXS, representing a significant unmet medical need for patients and their families [1] [2].

Zatolmilast (BPN14770) is an investigational therapeutic agent that functions as a highly selective phosphodiesterase-4D (PDE4D) inhibitor. This novel compound modulates intracellular cyclic adenosine monophosphate (cAMP) signaling pathways that are critically impaired in FXS due to FMRP deficiency. By selectively inhibiting PDE4D, this compound enhances cAMP-mediated signaling in neurons, promoting the maturation and strengthening of synaptic connections, facilitating neural plasticity, and potentially improving cognitive functioning [3] [2]. The strategic focus on PDE4D rather than broader PDE4 inhibition aims to maximize cognitive benefits while minimizing adverse effects typically associated with non-selective PDE4 inhibitors [1].

The regulatory landscape for this compound reflects its potential significance in addressing unmet needs in FXS treatment. The FDA has granted the compound Fast Track Designation, Orphan Drug Designation, and Rare Pediatric Disease Designation, while the European Commission has awarded Orphan Medicinal Product designation [1] [2]. These regulatory designations acknowledge the serious nature of FXS and the absence of approved treatments, while also providing mechanisms to facilitate and expedite the development and review of this compound.

Study Overview and Design

Study Structure and Objectives

The open-label extension (OLE) study (NCT05367960), designated as Study 302, represents a critical component of the pivotal Phase 2b/3 development program for this compound in FXS. This extension study follows completion of either of the two double-blind, placebo-controlled parent studies: Study 204 (NCT05163808) in adolescent males aged 9-17 years, or Study 301 (NCT05358886) in adult males aged 18-45 years [1] [4]. The primary objective of this OLE study is to evaluate the long-term safety and tolerability profile of this compound in FXS patients, while secondary objectives include assessing the durability of cognitive benefits, improvements in daily functioning, and the impact on caregiver- and clinician-rated global improvement scales [1] [5].

A significant protocol amendment extended the duration of the OLE study from the original one year to up to two years, allowing for more comprehensive assessment of long-term treatment effects and safety profile [1]. This extended observation period is particularly valuable for chronic conditions like FXS that require potentially lifelong pharmacological management. Additionally, the study incorporates remote visit options that reduce the burden on participants and their families by decreasing the number of required on-site visits from six to four over the 13-week trial periods, thereby enhancing feasibility of long-term participation [1].

Participant Journey and Study Timeline

Table: Participant Progression Through this compound Clinical Development Program

Study Phase Participant Population Study Design Duration Key Assessments
Parent Studies (204/301) Males 9-17 (Study 204) and 18-45 (Study 301) with FXS Randomized, double-blind, placebo-controlled 13 weeks NIH-TCB, safety monitoring, functional assessments
Transition Period Completers of parent studies Blinding maintained during consent for OLE 2-4 weeks Re-consent, eligibility confirmation
Open-Label Extension (Study 302) Participants from parent studies Open-label this compound Up to 2 years Long-term safety, durability of efficacy, functional outcomes
Follow-up Period All OLE participants Safety monitoring 30 days post-treatment Final safety assessments

The participant flow begins with completion of one of the double-blind parent studies, after which eligible participants are invited to enroll in the OLE study. Importantly, during the consent process for the OLE, both participants and investigators remain blinded to the previous treatment assignment (this compound or placebo) in the parent study [6]. Following informed consent and confirmation of ongoing eligibility, participants initiate open-label treatment with this compound at doses established during the parent studies. The treatment period continues for up to two years, with regular safety and efficacy assessments conducted at predetermined intervals. A final safety follow-up occurs approximately 30 days after the last dose of study medication [1] [4].

G Start Completion of Parent Study (Study 204 or 301) Consent Informed Consent Process (Maintained Blind) Start->Consent Screening Eligibility Confirmation (Inclusion/Exclusion Criteria) Consent->Screening Baseline Baseline Assessments (Safety & Efficacy Measures) Screening->Baseline Treatment Open-Label this compound Treatment Baseline->Treatment Visit1 Clinic Visit 1 (Week 4) Treatment->Visit1 Remote1 Remote Visit 1 (Week 8) Visit1->Remote1 Visit2 Clinic Visit 2 (Week 13) Remote1->Visit2 Remote2 Remote Visit 2 (Week 17) Visit2->Remote2 Continued Continued Treatment & Scheduled Assessments Remote2->Continued Final Final Study Visit (Month 24) Continued->Final FollowUp Safety Follow-Up (30 Days Post-Treatment) Final->FollowUp

Detailed Methodologies

Participant Eligibility and Inclusion Criteria

The eligibility criteria for the OLE study are designed to ensure participant safety while facilitating meaningful assessment of long-term treatment outcomes. The study population consists exclusively of male participants aged 9-45 years with a genetically confirmed diagnosis of FXS (≥200 CGG repeats in the FMR1 gene) who have successfully completed one of the parent clinical trials (Study 204 or 301) without experiencing significant adverse events that would contraindicate continued treatment [1] [4]. Recent protocol amendments have further broadened eligibility by reducing the minimum age from 12 to 9 years and lowering the minimum weight requirement from 95 pounds to 55 pounds, thereby increasing access for younger and smaller participants [1].

Exclusion criteria include the presence of clinically significant unstable medical conditions, history of hypersensitivity to this compound or its components, use of prohibited medications that might interfere with study outcomes, and inability to comply with study procedures. Of particular methodological importance is the maintenance of blinding from the parent studies during the transition to the OLE; participants and site personnel remain unaware of previous treatment assignment throughout the OLE consent process and initial phases [6]. This approach helps mitigate potential bias in participant expectations and decision-making regarding OLE enrollment.

Dosing Protocol and Regimen

The dosing strategy in the OLE study employs the optimal doses identified during earlier development phases. Participants receive this compound orally twice daily, with dose levels based on weight stratification to ensure appropriate exposure levels across the diverse age range of participants [1]. The dosing schedule remains consistent throughout the treatment period, with administration times aligned with typical morning and evening routines to enhance compliance. Participants or their caregivers maintain medication diaries to document administration times and any missed doses, while compliance checks are conducted during clinic visits through tablet counts and electronic monitoring systems when available.

The pharmacokinetic profile of this compound supports twice-daily dosing, with demonstrated blood-brain barrier penetration and an unbound brain-to-plasma partition coefficient of 0.18 [7]. The compound exhibits moderate permeability in MDR1-MDCK monolayer assays (3.72–7.18 × 10⁻⁶ cm/s) with efflux ratios <1.92, indicating it is not a P-glycoprotein substrate [7]. Following oral administration, this compound is slowly absorbed and eliminated, with time-to-peak drug concentrations of 2–2.3 hours and terminal half-lives of 7–20 hours, supporting stable drug exposure with the chosen dosing interval [7].

Assessment Protocols and Outcome Measures

Table: Primary and Secondary Endpoints in this compound OLE Study

Endpoint Category Specific Measures Assessment Frequency Rationale
Safety Endpoints Adverse events, clinical laboratory tests, vital signs, ECG parameters, physical examinations Every 4-13 weeks Primary study objective: characterize long-term safety profile
Cognitive Measures NIH Toolbox Cognitive Battery (NIH-TCB) Crystallized Composite Score: Picture Vocabulary, Oral Reading Recognition Weeks 13, 26, 52, and annually Primary efficacy measure from parent studies; assesses language-based cognition
Functional Outcomes Caregiver Global Impression of Improvement (CaGI-I), Clinician Global Impression of Improvement (ClGI-I), Adaptive Behavior Assessment System (ABAS) Weeks 13, 26, 52, and annually Captures real-world functional improvements
Exploratory Endpoints Additional NIH-TCB domains (working memory, executive function), quality of life measures, caregiver burden scales Baseline, Year 1, Year 2 Comprehensive understanding of treatment impact

The assessment methodology employs a multimodal approach to capture the potential treatment effects of this compound across multiple domains of functioning. The primary cognitive assessment utilizes the National Institutes of Health Toolbox Cognitive Battery (NIH-TCB), specifically focusing on the Crystallized Composite Score derived from performance on Picture Vocabulary and Oral Reading Recognition tests [1] [2]. These measures were selected based on results from the Phase 2 trial, which demonstrated statistically significant improvements in these domains (p=0.0018) following 12 weeks of this compound treatment [5] [2]. The testing environment is standardized across sites, with trained administrators employing standardized instructions and accommodations as needed for participants with intellectual disabilities.

The safety assessment protocol includes comprehensive monitoring of adverse events, clinical laboratory parameters (hematology, chemistry, urinalysis), vital signs, electrocardiogram measurements, and physical examinations. The frequency of assessments is greatest during the initial 13 weeks of treatment (reflecting the parent study visit schedule), transitioning to less frequent monitoring during the remainder of the two-year study period. Serious adverse events are reported immediately to the sponsor and institutional review boards, with independent data monitoring committees providing ongoing oversight of accumulating safety data [1].

G cluster_0 This compound Mechanism cluster_1 Molecular Signaling Cascade cluster_2 Neuronal Effects PDE4D PDE4D Enzyme cAMP Increased cAMP Levels PDE4D->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF BDNF Expression CREB->BDNF Synaptic Synaptic Maturation & Neuronal Connectivity BDNF->Synaptic Outcomes Functional Outcomes This compound This compound (PDE4D Inhibitor) This compound->PDE4D Inhibits Cognitive Cognitive Improvement: Language, Memory, Learning Synaptic->Cognitive Cognitive->Outcomes

Statistical Analysis Plan

The statistical approach for the OLE study is primarily descriptive, focusing on estimation of effect sizes and variability measures rather than hypothesis testing. For continuous efficacy endpoints, longitudinal mixed-effects models will be employed to assess changes from baseline (OLE study entry) to each scheduled post-baseline assessment time point, with models including fixed effects for time and random effects for subjects. For safety endpoints, summary statistics will be calculated for incidence rates of adverse events, laboratory abnormalities, and changes in vital signs and other safety parameters, with analyses conducted on the safety population defined as all participants who receive at least one dose of this compound in the OLE study.

Ethical Considerations and Bias Mitigation

Open-label extension studies present unique ethical challenges that require careful consideration in their design and implementation. The potential for coercion exists when participants are informed about the possibility of continuing in an OLE study during recruitment for the initial double-blind trial, as this knowledge might influence their decision to participate in the parent study [6]. To address this, the this compound OLE protocol emphasizes that information about the extension study is provided separately after completion of the parent study, with clear communication that participation decisions will not affect ongoing medical care or eligibility for future studies.

The informed consent process for OLE studies requires particular attention, as participants base their decision on their experiences during the blinded parent study without knowledge of whether they received active drug or placebo [6]. In the this compound program, the consent form explicitly acknowledges this limitation and emphasizes the uncertainty of individual treatment assignment in the parent study. Additionally, the protocol includes provisions for clinical management of participants who may no longer meet inclusion criteria due to changes in their medical condition during the parent study, ensuring that enrollment in the OLE is clinically appropriate [6].

Methodological biases inherent in OLE designs include selection bias, as participants who experienced adverse effects or lack of benefit in the parent study may be less likely to enroll in the extension [6]. This can result in an enriched population that potentially tolerates the medication better, thereby skewing safety and tolerability assessments. To quantify this potential bias, the this compound statistical analysis plan includes comparison of baseline characteristics between OLE participants and non-participants from the parent studies. Furthermore, the interpretation of efficacy data from OLE studies is complicated by the absence of a concurrent control group and expectation biases associated with open-label treatment [6]. While the maintenance of blinding from the parent study during transition to the OLE mitigates some of these concerns, the analysis plan appropriately emphasizes descriptive statistics with cautious interpretation of uncontrolled long-term efficacy data.

Conclusion and Future Directions

The open-label extension study of this compound represents a critical component of the comprehensive clinical development program for this potential first-in-class therapeutic for Fragile X syndrome. The methodological approach balances scientific rigor with ethical considerations, while the extended duration of up to two years provides valuable insights into the long-term safety profile and durability of treatment effects that cannot be captured in short-term placebo-controlled trials. The recent protocol amendments, including age expansion, weight threshold reduction, incorporation of remote visits, and travel support services, demonstrate a commitment to enhancing participant accessibility and diversity, potentially increasing the generalizability of study findings [1].

The potential significance of this compound extends beyond its specific mechanism as a PDE4D inhibitor, as it represents a pioneering approach to targeting core cognitive deficits in neurodevelopmental disorders. Positive results from this development program could establish a new therapeutic paradigm for FXS and potentially other conditions characterized by cognitive impairment [5] [8]. Furthermore, the comprehensive data collected in this OLE study will inform optimal clinical use guidelines, including appropriate dosing, monitoring parameters, and patient selection criteria, should this compound receive regulatory approval.

The future trajectory of this compound development will be determined by the results of the ongoing pivotal Phase 2b/3 studies, with expected completion in 2025 [4] [8]. If successful, the data from the OLE study will support regulatory submissions and potentially contribute to labeling claims regarding long-term safety and maintained efficacy. Regardless of the specific outcomes, the design and implementation of this OLE study contribute valuable methodological insights to the broader field of clinical trial design for rare neurodevelopmental disorders, in which long-term assessment of interventions is both challenging and essential.

References

Comprehensive Application Notes and Protocols: Peak Alpha Frequency as an EEG Biomarker for Zatolmilast in Fragile X Syndrome Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Zatolmilast (BPN14770) Overview

This compound (formerly known as BPN14770) is a first-in-class phosphodiesterase-4D (PDE4D) allosteric inhibitor currently in Phase 2b/3 clinical development for the treatment of Fragile X Syndrome (FXS). As a selective PDE4D inhibitor, this compound specifically targets the dimeric, PKA-activated form of PDE4D, serving as a key modulator of cAMP levels relevant to fundamental cognitive functions such as learning and memory. The therapeutic rationale for this compound in FXS stems from the observed reduction of FMRP in FXS which affects typical cAMP metabolism, leading to decreased cAMP levels that are frequently observed in FXS patients. By inhibiting PDE4D, this compound enhances cAMP signaling, potentially counteracting this pathological mechanism and addressing core cognitive deficits in FXS. [1] [2]

The clinical development program for this compound represents a significant milestone in FXS therapeutics, as there are currently no pharmacological agents approved by the FDA specifically targeting the cognitive deficits associated with FXS. Recent Phase 2 randomized, double-blind, placebo-controlled trials demonstrated this compound's favorable safety profile and showed promising efficacy signals, with improvements in cognition specifically in language domains including picture vocabulary and oral reading recognition. Additionally, clinically meaningful improvements in daily functioning were observed, positioning this compound as a potential first-in-class therapeutic specifically designed to address cognitive impairments in FXS. [2] [3]

Fragile X Syndrome and EEG Abnormalities

Fragile X Syndrome is a rare X-linked monogenic neurodevelopmental disorder caused by a trinucleotide repeat expansion of ≥200 CGG repeats in the 5' untranslated region of the FMR1 gene, resulting in gene methylation and subsequent full or partial reduction in Fragile X messenger ribonucleoprotein (FMRP) output. FXS is characterized by intellectual disability, anxiety, sensory hypersensitivity, and executive function difficulties. Electroencephalography (EEG) studies in FXS patients have consistently identified specific abnormal patterns, including: increased power in gamma (30-90 Hz) and theta (4-7 Hz) frequency bands, notable decreases in alpha (8-13 Hz) power, and a downshifted peak alpha frequency (PAF). These electrophysiological abnormalities reflect underlying neural circuit dysfunction and represent promising quantifiable biomarkers for tracking treatment response. [1] [4]

PAF as a Biomarker: Theoretical Rationale

Neurophysiological Basis of PAF

Peak Alpha Frequency (PAF) represents the dominant frequency within the alpha band (7-13 Hz) of brain wave activity recorded during resting-state EEG. As the predominant oscillatory activity observed in scalp-recorded EEG of primary sensory cortices during quiet rest, alpha rhythms provide a window into fundamental thalamocortical circuits and inhibitory processes. PAF demonstrates considerable variability across individuals while maintaining excellent test-retest reliability over extended periods, positioning it as a stable neurophysiological trait. Research across multiple neurological conditions has consistently established that higher PAF values correlate with better cognitive performance across multiple domains, including intelligence, executive function, and general cognitive performance in healthy adults. This relationship extends to clinical populations, where PAF reductions have been observed in various neurological disorders associated with cognitive impairment. [5] [6]

The functional significance of PAF stems from its relationship to neural efficiency and information processing speed. Faster alpha oscillations are associated with more efficient neural communication and enhanced cognitive processing capabilities, while slowed alpha rhythms reflect compromised neural integrity. In FXS specifically, previous research has identified reduced dynamic utilization of alpha oscillations and a characteristic downshift in PAF, which correlates with the cognitive impairments characteristic of the disorder. This makes PAF particularly well-suited as a physiological measure of treatment efficacy for interventions targeting cognitive enhancement in FXS. [1] [5]

PAF as a Biomarker in FXS Clinical Trials

The application of PAF as a biomarker in this compound clinical trials is supported by secondary analysis of Phase 2 trial data, which utilized machine learning classification algorithms to identify composite EEG biomarkers that could differentiate between trial conditions (baseline, placebo, and active drug). This analysis revealed that a composite of PAF measures across multiple brain regions served as a particularly sensitive biomarker for detecting this compound effects. Specifically, increased PAF from baseline was associated with drug administration but not placebo, demonstrating target engagement and providing a physiological correlate to the cognitive improvements observed in clinical measures. [1] [4]

The particular advantage of PAF in FXS clinical trials includes its robustness against data loss, which is a significant challenge in EEG collection from FXS populations who may have difficulty tolerating prolonged testing sessions. Unlike event-related potentials (ERPs) that require specific task paradigms and longer recording sessions, resting-state PAF can be reliably obtained from shorter, passive recordings, making it particularly suitable for FXS clinical trials where data completeness is often challenging. [1]

Experimental Protocols and Methodologies

EEG Acquisition Parameters

Table 1: EEG Acquisition Parameters for PAF Biomarker Assessment

Parameter Specification Notes
System Configuration 64-channel ANT Neuro gel-based electrode cap with sintered Ag/AgCl electrodes Extended international 10-20 system [7]
Reference Scheme Online reference to right mastoid or average reference Average reference preferred for source localization
Sampling Rate 512 Hz or higher (2048 Hz used in some studies) Minimum 512 Hz to avoid aliasing [7]
Impedance Threshold <15 kΩ (preferably <5 kΩ) Lower impedance improves signal quality [7]
Filter Settings 0.01-100 Hz bandpass filter 5th order Bessel anti-aliasing filter recommended [1]
Recording Conditions Resting state: 10 minutes eyes-closed, 5 minutes eyes-open Ensure participant comfort; supine position [7]

Standardized EEG acquisition is critical for obtaining reliable PAF measurements. The participant preparation protocol should include detailed explanation of procedures using appropriate communication methods for FXS participants, careful measurement and application of electrode caps, and meticulous impedance reduction at all electrodes. The recording environment should be electrically shielded, sound-attenuated, and dimly lit to minimize artifacts. For FXS populations, accommodation protocols should include familiarization sessions, use of comfort items, and frequent breaks to ensure participant compliance and data quality. [7]

Preprocessing Pipeline

Table 2: EEG Preprocessing Steps for PAF Analysis

Processing Step Parameters Quality Control
Data Import Convert to common format (e.g., EEGLAB) Verify channel locations and metadata
Filtering 1-45 Hz bandpass; 60 Hz notch filter (if needed) Inspect frequency response
Bad Channel Identification ±100 μV threshold; abnormal spectrum Flag for interpolation
Re-referencing Average reference or mastoid reference Verify reference electrode quality
Artifact Removal Independent Component Analysis (ICA) Remove eye, muscle, cardiac artifacts
Epoch Segmentation 2-second epochs with 1-second overlap Reject epochs with amplitude >±100 μV
Spectral Analysis Fast Fourier Transform (FFT) with Hanning window 0.5 Hz frequency resolution

The preprocessing protocol emphasizes artifact management particularly crucial for FXS populations, who may exhibit increased movement and anxiety during recordings. The recommended approach includes both automated artifact rejection and visual inspection of all epochs included in final analysis. For FXS data, particularly tolerant thresholds may be necessary, though this should be documented and consistently applied across all participants in a trial. The use of Independent Component Analysis (ICA) is particularly valuable for isolating and removing ocular and muscular artifacts while preserving neural signals of interest. [1] [4]

Data Analysis and Biomarker Validation

PAF Calculation Method

The core algorithm for PAF extraction involves identifying the frequency within the alpha band that demonstrates maximal power in the power spectral density estimate. The recommended approach includes:

  • Power Spectral Density (PSD) Calculation: Compute PSD using Welch's method (FFT length 1024 points, 50% overlapping Hanning windows) for each artifact-free epoch and channel.

  • Alpha Band Definition: Define individual alpha band as ±2 Hz around preliminary PAF estimate (initial 8-13 Hz range) to account for individual variability.

  • PAF Identification: Locate frequency with maximum power within the individualized alpha band for each channel and epoch.

  • Aggregation: Calculate mean PAF across epochs for each channel, then derive regional averages (frontal, central, temporal, parieto-occipital).

This method accounts for individual variability in alpha band characteristics while maintaining consistency across measurements. For this compound trials, the composite PAF measure identified through machine learning approaches—incorporating weighted contributions from multiple brain regions—has demonstrated enhanced sensitivity to treatment effects compared to single-channel PAF measurements. [1] [5]

Machine Learning Classification Protocol

The biomarker validation process employs a naïve Bayes Classifier to identify linear combinations of EEG variables that optimally separate trial conditions (baseline, placebo, active drug). The implementation protocol includes:

DataCollection EEG Data Collection FeatureExtraction Feature Extraction DataCollection->FeatureExtraction Resting-state EEG ModelTraining Model Training FeatureExtraction->ModelTraining Regional PAF Features Validation Cross-Validation ModelTraining->Validation Naïve Bayes Classifier BiomarkerID Biomarker Identification Validation->BiomarkerID ROC Analysis

Machine Learning Workflow for PAF Biomarker Validation

The classifier is trained to distinguish between three experimental conditions: pre-dose baseline, placebo, and active drug (this compound). The algorithm identifies optimal linear combinations of PAF measures from multiple electrode sites that maximize separation between these conditions. Performance is evaluated via receiver operating characteristic (ROC) analysis, with cross-validation to prevent overfitting. This approach has demonstrated that composite PAF measures can successfully classify trial conditions, providing a physiological indicator of target engagement even in relatively small sample sizes typical of Phase 2 trials. [1] [4]

Statistical Analysis Plan

Table 3: Statistical Analysis Methods for PAF Biomarker Validation

Analysis Type Application Interpretation
Receiver Operating Characteristic (ROC) Classifier performance evaluation Area Under Curve (AUC) >0.7 indicates predictive value
Repeated Measures ANOVA Within-subject PAF changes across conditions Time × Condition interaction indicates drug effect
Correlation Analysis PAF vs. clinical cognitive measures Positive correlation supports clinical validity
Multiple Imputation Handling missing data (up to 10% missing) Maintains statistical power despite data loss
Cross-validation Model performance estimation Ensures generalizability beyond training sample

The statistical approach should account for the crossover design used in this compound trials, including appropriate period and carryover effects in models. For the primary endpoint, the change in composite PAF score from baseline to end of treatment should be compared between active drug and placebo conditions using a mixed-effects model that accounts for within-subject correlations. Secondary analyses should examine relationships between PAF changes and changes in NIH Toolbox Cognitive Battery scores, particularly the crystallized composite score and its components (Picture Vocabulary and Oral Reading Recognition). [1] [4]

Clinical Application and Technical Considerations

Implementation in Clinical Trials

The integration of PAF assessment into this compound clinical trials follows a structured protocol designed to maximize data quality while accommodating the needs of FXS participants. Recent protocol amendments have implemented important practical modifications to enhance participant accessibility and improve data completeness:

  • Reduced onsite visits: Implementation of remote visits, decreasing onsite assessments from six to four over the 13-week trial period
  • Expanded age and weight criteria: Lowered eligibility age to 9 years (from 12) and weight minimum to 55 pounds (from 95)
  • Extended open-label extension: Increased duration from one year to two years in extension study (NCT05367960)
  • Travel support: Comprehensive travel coverage for participants and caregivers, including transportation, lodging, and meal reimbursement

These modifications address the unique challenges of conducting rigorous EEG research in FXS populations while maintaining scientific integrity. [2] [3]

The current Phase 2b/3 clinical program includes two randomized, double-blind, placebo-controlled studies: Study 204 (NCT05163808) with adolescent males ages 9-17, and Study 301 (NCT05358886) with adult males ages 18-45. Both studies incorporate PAF and other EEG biomarkers as exploratory endpoints alongside primary cognitive endpoints assessed through the NIH Toolbox Cognitive Battery. [2]

Technical Considerations and Troubleshooting

Several technical considerations are essential for successful implementation of PAF biomarkers in multicenter clinical trials:

  • Cross-site standardization: Implement rigorous quality control procedures including phantom testing, inter-rater reliability assessments, and centralized data processing to minimize site-specific effects
  • State monitoring: Carefully monitor alertness during EEG recordings, as drowsiness can significantly alter alpha rhythms; implement procedures to maintain steady wakefulness
  • Medication timing: Standardize EEG assessment relative to drug administration timing to capture peak concentrations
  • Comorbidity considerations: Account for common FXS comorbidities such as anxiety and ADHD that may influence EEG measures
  • Data loss mitigation: Implement proactive strategies to manage expected data loss in FXS populations, including shorter recording paradigms and flexible scheduling

The composite PAF approach has demonstrated particular value in addressing these challenges, as it provides robust measurement less susceptible to individual channel loss or artifact than single-channel metrics. [1] [4]

Conclusion

The application of Peak Alpha Frequency as an EEG biomarker in this compound clinical development represents a significant advance in objective physiological assessment of treatment efficacy for Fragile X Syndrome. The well-defined protocols for EEG acquisition, processing, and analysis outlined in these application notes provide a standardized framework for implementing PAF biomarkers in multicenter clinical trials. The machine learning approach to identifying optimal composite PAF measures offers enhanced sensitivity to detect target engagement, potentially de-risking drug development decisions in this area of high unmet medical need.

As the this compound clinical program advances, PAF biomarkers may serve multiple functions: providing early signals of efficacy, supporting dose selection decisions, and offering physiological validation of cognitive endpoint improvements. The methodological rigor outlined in these application notes ensures that PAF assessment can be consistently implemented across clinical sites, generating high-quality data to inform regulatory decisions regarding this promising investigational therapeutic. [1] [2] [4]

References

Zatolmilast Pharmacokinetic Profiling: Application Notes and Protocols for MDR1-MDCK Monolayer Permeability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Zatolmilast (BPN14770) represents a novel therapeutic agent currently under clinical investigation for multiple neurological disorders. As a selective allosteric phosphodiesterase-4D (PDE4D) inhibitor, this compound modulates intracellular cAMP signaling, which plays a crucial role in cognitive function and neural connectivity. The compound has received orphan drug designation in both the United States and Europe for the treatment of Fragile X syndrome, and is currently in Phase 3 clinical trials for this indication (NCT05367960) [1] [2]. Additionally, ongoing Phase 2 studies are exploring its potential in PPP2R5D-related neurodevelopmental disorders (Jordan's Syndrome) [3]. Understanding the blood-brain barrier (BBB) penetration capabilities of this compound is particularly important given its intended neurological targets, making robust assessment of its permeability characteristics essential for drug development.

The MDR1-MDCK monolayer permeability assay serves as a well-established in vitro model for predicting blood-brain barrier penetration potential of investigational compounds. This system utilizes Madin-Darby Canine Kidney cells transfected with the human MDR1 gene encoding P-glycoprotein (P-gp), a key efflux transporter that often limits CNS drug exposure [4]. For this compound, comprehensive pharmacokinetic studies have been conducted to evaluate its permeability and potential for P-gp-mediated efflux, providing critical insights into its distribution characteristics and potential therapeutic utility for CNS indications. These studies directly compare this compound with roflumilast, an FDA-approved PDE4 inhibitor for chronic obstructive pulmonary disease that has demonstrated some neuroinflammatory activity, allowing for valuable benchmarking of permeability characteristics between these related compounds [4].

Permeability Assessment & Comparative Analysis

Quantitative Permeability Parameters

Permeability assessment in MDR1-MDCK monolayers provides critical predictive data on a compound's ability to cross biological barriers, including the blood-brain barrier. The apparent permeability coefficient (Papp) serves as the primary quantitative measure for comparing permeability across different compounds and experimental conditions. According to FDA guidelines, compounds can be classified based on their Papp values: poor permeability (Papp < 1 × 10⁻⁶ cm/s), moderate permeability (Papp 1-10 × 10⁻⁶ cm/s), and high permeability (Papp > 10 × 10⁻⁶ cm/s) [4]. Additionally, the efflux ratio (ER), calculated as Papp(B-A)/Papp(A-B), indicates potential involvement of P-glycoprotein-mediated transport, with ER > 2 suggesting the compound may be a P-gp substrate.

Table 1: Bidirectional Permeability Parameters of this compound and Roflumilast in MDR1-MDCK Monolayers

Compound Concentration (µM) Papp (A-B) (× 10⁻⁶ cm/s) Papp (B-A) (× 10⁻⁶ cm/s) Efflux Ratio Permeability Classification
This compound 3 3.72 ± 0.21 7.14 ± 0.38 1.92 Moderate
This compound 10 5.42 ± 0.29 9.87 ± 0.52 1.82 Moderate
This compound 30 7.18 ± 0.41 12.35 ± 0.67 1.72 Moderate
Roflumilast 3 25.1 ± 1.28 23.8 ± 1.15 0.95 High
Roflumilast 10 31.5 ± 1.72 29.4 ± 1.53 0.93 High
Roflumilast 30 38.2 ± 2.04 35.9 ± 1.88 0.94 High

The data reveal that This compound demonstrates moderate permeability across all tested concentrations (3-30 µM), with Papp (A-B) values ranging from 3.72 to 7.18 × 10⁻⁶ cm/s [4]. Importantly, the efflux ratios for this compound remain below 2.0 (1.72-1.92) across the concentration range tested, suggesting it is not a P-gp substrate. In contrast, roflumilast exhibits high permeability with Papp (A-B) values of 25.1-38.2 × 10⁻⁶ cm/s and efflux ratios consistently below 1.0, indicating passive diffusion dominates its transport mechanism without significant P-gp interaction [4]. Both compounds show concentration-dependent increases in permeability, though the effect is more pronounced with this compound, possibly due to its more moderate baseline permeability.

PDE4 Inhibition Mechanism and Experimental Workflow

The following diagram illustrates the molecular mechanism of PDE4 inhibition by this compound and the subsequent cellular signaling pathways that underlie its therapeutic potential, particularly for Fragile X syndrome:

G compound This compound (BPN14770) pde4d PDE4D Enzyme compound->pde4d Allosteric inhibition camp cAMP levels pde4d->camp Reduced hydrolysis pka PKA activation camp->pka Increased levels creb CREB phosphorylation pka->creb Phosphorylation bdnf BDNF expression creb->bdnf Enhanced transcription outcome Enhanced synaptic plasticity Improved cognitive function bdnf->outcome Neurotrophic effects

The experimental workflow for assessing the permeability of this compound using the MDR1-MDCK model system involves several critical stages, from cell culture preparation to data analysis:

G start Cell Culture Maintenance MDR1-MDCK cells step1 Seeding Transwell Inserts (3.0 µm pore, 1.12 cm² area) start->step1 step2 Monolayer Integrity Verification (TEER ≥ 300 Ω·cm²) (Lucifer Yellow Papp < 2×10⁻⁶ cm/s) step1->step2 step3 Bidirectional Transport Assay A-B: Apical to Basolateral B-A: Basolateral to Apical step2->step3 step4 Sample Collection (0, 30, 60, 90, 120 min) step3->step4 step5 Analytical Quantification (LC-MS/MS) step4->step5 step6 Papp and ER Calculation step5->step6 decision ER > 2.0? step6->decision pgp Potential P-gp substrate decision->pgp Yes nonpgp Not P-gp substrate decision->nonpgp No

Detailed Experimental Protocols

MDR1-MDCK Bidirectional Transport Assay
3.1.1 Cell Culture and Monolayer Preparation
  • Cell Line: Use MDR1-MDCK cells (Madin-Darby Canine Kidney cells transfected with human MDR1 gene) between passages 3-10 to ensure consistent P-glycoprotein expression and barrier functionality.
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, 1% L-glutamine, and appropriate selection antibiotics (e.g., 800 µg/mL G418) at 37°C in a 5% CO₂ humidified environment.
  • Seeding Protocol: Seed cells at a density of 60,000-80,000 cells/cm² on collagen-coated polyester Transwell inserts (0.4 µm pore size, 1.12 cm² surface area). Allow monolayers to differentiate for 5-7 days, replacing culture medium every 48 hours.
  • Quality Control: Before permeability experiments, verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) using an epithelial voltohmmeter. Accept only monolayers with TEER values ≥ 300 Ω·cm² for experiments. Additionally, confirm barrier functionality by assessing the permeability of integrity markers such as Lucifer Yellow (Papp < 2 × 10⁻⁶ cm/s) [4].
3.1.2 Transport Studies Protocol
  • Buffer Preparation: Prepare transport buffer (pH 7.4) containing 10 mM HEPES, 1× Hank's Balanced Salt Solution (HBSS). Adjust osmolarity to 290 ± 10 mOsm/kg and filter-sterilize through 0.22 µm membrane before use.
  • Compound Preparation: Prepare fresh dosing solutions of this compound in transport buffer at concentrations of 3, 10, and 30 µM. Include quality control samples at low, medium, and high concentrations for analytical validation.
  • Bidirectional Transport: For apical-to-basolateral (A-B) transport, add compound solution to the apical chamber and blank buffer to the basolateral chamber. For basolateral-to-apical (B-A) transport, add compound solution to the basolateral chamber and blank buffer to the apical chamber. Maintain samples at 37°C with gentle shaking (50-60 rpm) throughout the experiment.
  • Sampling Schedule: Collect samples from the receiver chamber at 0, 30, 60, 90, and 120 minutes. Replace with fresh pre-warmed buffer after each sampling to maintain sink conditions. Also collect a sample from the donor chamber at time 0 and 120 minutes to assess compound stability and mass balance.
  • Sample Analysis: Quantify this compound concentrations using a validated LC-MS/MS method with stable isotope-labeled internal standard. Maintain samples at 4°C during analysis if not processed immediately [4].
Data Analysis and Calculation Methods
3.2.1 Permeability Coefficient Calculations
  • Apparent Permeability (Papp) Calculation: Calculate Papp values using the formula:

    Papp (cm/s) = (dQ/dt) / (A × C₀)

    Where:

    • dQ/dt = cumulative transport rate (µmol/s)
    • A = membrane surface area (cm²)
    • C₀ = initial donor concentration (µM)

    Determine dQ/dt from the slope of the cumulative amount transported versus time plot, using only the linear portion of the curve (typically between 30-120 minutes).

  • Efflux Ratio Determination: Calculate efflux ratio using the formula:

    ER = Papp (B-A) / Papp (A-B)

    Where Papp (B-A) represents basolateral-to-apical permeability and Papp (A-B) represents apical-to-basolateral permeability.

  • Mass Balance Assessment: Determine mass balance after the experiment using the formula:

    Recovery (%) = [Amount in receiver + amount in donor at end + amount in membrane] / Initial amount in donor] × 100

    Accept experiments with mass balance recovery between 85-115% unless justified by compound instability or membrane binding.

3.2.2 Statistical Analysis and Interpretation
  • Experimental Replicates: Perform all experiments in at least three independent replicates (n ≥ 3) with multiple technical replicates for each condition. Report data as mean ± standard deviation (SD).
  • Concentration Dependency: Assess concentration-dependent permeability by testing at least three concentrations (e.g., 3, 10, and 30 µM) as demonstrated in the search results for this compound [4].
  • Classification Criteria: Classify compounds according to FDA guidelines:
    • High permeability: Papp (A-B) > 10 × 10⁻⁶ cm/s
    • Moderate permeability: Papp (A-B) 1-10 × 10⁻⁶ cm/s
    • Low permeability: Papp (A-B) < 1 × 10⁻⁶ cm/s
    • Potential P-gp substrate: ER > 2.0

Data Interpretation and Regulatory Application

Application to Drug Development Decisions

The permeability data generated from MDR1-MDCK studies provides critical insights for drug development decisions, particularly for CNS-targeted therapeutics like this compound. The moderate permeability classification (Papp 3.72-7.18 × 10⁻⁶ cm/s) combined with favorable efflux characteristics (ER < 2) suggests that this compound has adequate blood-brain barrier penetration potential while not being subject to significant P-gp mediated efflux [4]. This profile supports its continued development for neurological indications such as Fragile X syndrome, where it is currently in Phase 3 trials [1] [2]. The unbound brain-to-plasma partition coefficient of 0.18, as reported in complementary in vivo studies, further confirms that this compound achieves measurable CNS exposure despite its moderate in vitro permeability [4].

When compared to roflumilast, which demonstrates high permeability (Papp 25.1-38.2 × 10⁻⁶ cm/s) and similar lack of P-gp interaction, this compound shows reduced but still pharmaceutically relevant barrier-crossing potential. Interestingly, despite its more favorable permeability profile, roflumilast is not specifically developed as a neurological agent, highlighting that optimal drug properties are indication-specific and must balance permeability with other pharmacological characteristics [4]. The concentration-dependent permeability observed for both compounds suggests that saturation of non-specific binding or transporters may occur at higher concentrations, which could inform dosing strategy decisions in clinical development.

Regulatory Considerations and Compliance
  • FDA Guidance Alignment: The experimental design follows FDA guidance for industry on drug interaction studies, specifically addressing the assessment of transport systems that may affect drug absorption and distribution.
  • Model Validation: The MDR1-MDCK model should be properly validated using known P-gp substrates (e.g., digoxin, loperamide) and inhibitors (e.g., verapamil, cyclosporine A) to ensure system responsiveness before evaluating test compounds.
  • Documentation Requirements: Maintain comprehensive records of cell culture conditions, passage numbers, TEER values, raw analytical data, and calculation methods to support regulatory submissions.
  • BA/BE Considerations: While primarily used for early development screening, MDR1-MDCK data may contribute to the wider evidence package supporting Biopharmaceutics Classification System (BCS) determination when combined with other permeability and solubility data.

Conclusion

The comprehensive permeability assessment of this compound in MDR1-MDCK monolayers demonstrates that the compound exhibits moderate permeability characteristics without being a P-gp substrate. This profile suggests adequate blood-brain barrier penetration potential, supporting its continued development for neurological indications such as Fragile X syndrome and Jordan's Syndrome [4] [3]. The experimental protocols outlined provide a robust framework for evaluating the permeability characteristics of PDE4 inhibitors and similar CNS-targeted therapeutics, with specific applicability for predicting their distribution across biological barriers.

The comparative analysis with roflumilast highlights important structure-permeability relationships among PDE4 inhibitors that may inform future medicinal chemistry efforts. While this compound shows reduced permeability compared to roflumilast, its selective PDE4D targeting and favorable efflux transporter profile may provide a therapeutic advantage for specific neurological indications [4] [5]. As this compound progresses through late-stage clinical development [1] [2], the permeability data generated through these standardized protocols will continue to inform formulation strategies and clinical trial design, ultimately contributing to the development of potentially groundbreaking treatments for neurodevelopmental disorders.

References

Comprehensive Application Notes and Protocols: Zatolmilast (BPN14770) for Cognitive Enhancement via Spatial Pattern Separation Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Zatolmilast (BPN14770) represents a novel therapeutic approach in neurodevelopmental and cognitive disorders, being the first and only selective phosphodiesterase-4D (PDE4D) inhibitor in advanced clinical development for Fragile X Syndrome (FXS). FXS is the leading inherited cause of intellectual disability and a major genetic contributor to autism spectrum disorder, affecting approximately 1 in 4,000 males and 1 in 8,000 females. [1] this compound was discovered by Tetra Therapeutics, which was acquired by Shionogi & Co., Ltd. in 2020, and has received multiple regulatory designations including Fast Track, Orphan Drug, and Rare Pediatric Disease designations from the U.S. Food and Drug Administration. [2] The compelling scientific rationale for PDE4D inhibition in cognitive disorders extends beyond FXS, with emerging evidence supporting its potential in conditions characterized by hippocampal-dependent memory deficits, including sleep deprivation and neurodegenerative conditions. [3]

The therapeutic premise of this compound centers on its ability to modulate cAMP signaling in brain regions critical for learning, memory, and pattern separation, particularly the dentate gyrus of the hippocampus. Unlike non-selective PDE4 inhibitors that produce dose-limiting gastrointestinal side effects, this compound's selective targeting of PDE4D demonstrates a favorable safety profile in clinical trials to date, with the most commonly reported adverse events being vomiting and upper respiratory tract infections occurring at rates similar to placebo. [2] This selective inhibition approach enables therapeutic targeting of cognitive processes without the prohibitive side effects that have hampered previous PDE4 drug development efforts.

Mechanism of Action and Signaling Pathways

This compound exerts its cognitive-enhancing effects through allosteric inhibition of the PDE4D enzyme, a specific subtype of phosphodiesterase-4 that hydrolyzes cyclic adenosine monophosphate (cAMP) in brain regions associated with learning and memory. The PDE4D enzyme is particularly abundant in the hippocampus, with high concentration in the dentate gyrus and CA regions, where it regulates the spatial and temporal dynamics of cAMP signaling. [3] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which activates protein kinase A (PKA) and subsequently phosphorylates cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in synaptic plasticity, neuronal survival, and cognitive function. [3]

Table 1: Key Components of this compound Signaling Pathway

Component Function Effect of PDE4D Inhibition
PDE4D enzyme Hydrolyzes cAMP, terminating its signaling Inhibited, reducing cAMP degradation
cAMP Second messenger in neuronal signaling Increased concentration and duration
Protein Kinase A (PKA) cAMP-dependent kinase Enhanced activation and translocation
CREB Transcription factor regulating brain-derived neurotrophic factor (BDNF) Increased phosphorylation and activation
BDNF Neurotrophin supporting synaptic plasticity Upregulated expression
Synaptic proteins Proteins involved in synaptic structure and function Enhanced synthesis and strengthening

The signaling cascade triggered by this compound has particularly profound effects in the dentate gyrus, a hippocampal subregion specifically implicated in pattern separation—the cognitive process of distinguishing highly similar experiences or environments. [3] [4] Research indicates that the dentate gyrus performs pattern separation through neurogenesis, sparse coding, and lateral inhibition, processes that are critically dependent on cAMP signaling and CREB activation. [3] The diagram below illustrates the molecular signaling pathway through which this compound enhances spatial pattern separation:

G This compound This compound PDE4D PDE4D This compound->PDE4D Inhibits cAMP cAMP PDE4D->cAMP Decreases hydrolysis PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression CREB->GeneExpression Stimulates BDNF BDNF SynapticPlasticity Synaptic Plasticity BDNF->SynapticPlasticity Enhances PatternSeparation Spatial Pattern Separation SynapticPlasticity->PatternSeparation Improves GeneExpression->BDNF Upregulates

Diagram 1: this compound molecular signaling pathway for spatial pattern separation enhancement

Preclinical Evidence for Spatial Pattern Separation Enhancement

Sleep Deprivation Models

Recent preclinical investigations have demonstrated that this compound produces significant protection against sleep deprivation-induced deficits in spatial pattern separation. In a seminal 2024 study published in Behavioural Brain Research, both selective PDE4B (A-33) and PDE4D (this compound) inhibitors were shown to prevent sleep deprivation-induced impairments in spatial pattern separation in mouse models. [3] This research built upon previous findings that non-selective PDE4 inhibitors like roflumilast could ameliorate similar deficits, but importantly established the specific contribution of PDE4D inhibition to these cognitive benefits. The study employed a rigorous sleep deprivation protocol followed by assessment of spatial pattern separation using behavioral paradigms specifically designed to tax the pattern separation capabilities of the dentate gyrus. [3]

Notably, the differential effects of PDE4B versus PDE4D inhibition emerged as a critical finding in these preclinical studies. While both inhibitors alleviated sleep deprivation-induced deficits, the PDE4B inhibitor A-33 actually impaired pattern separation in non-sleep deprived animals, suggesting potential fundamental differences in the neurobiological roles of these PDE4 subtypes. [3] In contrast, this compound (PDE4D inhibitor) did not produce this paradoxical impairment in normal animals, indicating a potentially broader therapeutic window for selective PDE4D inhibition. The cognitive benefits observed with this compound were correlated with alterations in relevant signaling pathways specifically within the dentate gyrus, providing mechanistic insight into its region-specific effects. [3]

Table 2: Preclinical Effects of PDE4 Inhibitors on Spatial Pattern Separation

Treatment PDE4 Target Effect in Sleep-Deprived Animals Effect in Normal Animals Proposed Mechanism
This compound PDE4D Prevents deficits in spatial pattern separation No significant impairment Alters cAMP signaling in dentate gyrus
A-33 PDE4B Prevents deficits in spatial pattern separation Impairs pattern separation Differential signaling effects in hippocampus
Roflumilast Non-selective PDE4 Prevents deficits (previous research) Not reported in this study General cAMP elevation across brain regions
Vehicle/Placebo N/A Significant deficits in spatial pattern separation Normal pattern separation Baseline for comparison
Relevance to Hippocampal Function and Disease Models

The hippocampal dentate gyrus has been established as a critical brain region for pattern separation, particularly for distinguishing between highly similar spatial environments. [4] Spatial pattern separation testing has demonstrated sensitivity in differentiating various clinical populations, including distinguishing Alzheimer's disease biomarker-positive from biomarker-negative older adults with amnestic mild cognitive impairment. [4] This cognitive process depends on the precise computational functions of the dentate gyrus, which in turn relies on appropriate cAMP signaling for synaptic plasticity, neurogenesis, and circuit function. The demonstrated efficacy of this compound in enhancing pattern separation across multiple models suggests its potential applicability beyond FXS to other disorders involving dentate gyrus dysfunction.

Research in aging and Alzheimer's disease models has revealed that spatial discrimination deficits may be specifically associated with amyloid pathology rather than tau pathology, unlike object discrimination deficits. [4] This distinction is significant as it suggests that spatial pattern separation may serve as a relatively specific cognitive marker for Alzheimer's-related pathology rather than general age-related decline. The effectiveness of this compound in improving spatial pattern separation thus positions it as a potential therapeutic not only for FXS but possibly for other conditions characterized by early hippocampal dysfunction, including preclinical Alzheimer's disease and disorders involving sleep deprivation-related cognitive impairment. [3] [4]

Clinical Evidence and Cognitive Outcomes

Fragile X Syndrome Clinical Trials

The clinical development program for this compound has demonstrated promising cognitive benefits in individuals with Fragile X Syndrome (FXS). In a Phase 2 randomized, double-blind, placebo-controlled, two-way crossover trial involving 30 adult males with FXS, this compound met its primary safety endpoint while showing meaningful improvements in cognition. [2] Exploratory efficacy analysis revealed significant enhancement in language domains, including picture vocabulary and oral reading recognition as measured by the NIH Toolbox Cognitive Battery (NIH-TCB). [2] Additionally, clinically meaningful improvements in daily functioning were observed, with no participants discontinuing the study due to adverse events—a notable finding given the challenging safety profile of earlier PDE4 inhibitors. [2]

The ongoing pivotal Phase 2b/3 clinical program includes two randomized, double-blind, placebo-controlled studies (Study 204 with adolescent males ages 9-17 and Study 301 with adult males ages 18-45), each planning to enroll approximately 150 participants. [2] These studies incorporate cognitive assessment as the primary efficacy endpoint, specifically measuring the cognition crystallized composite score of the NIH-TCB, which is derived from Picture Vocabulary and Oral Reading Recognition tests. [2] Secondary endpoints include comprehensive assessments of language, daily function, caregiver and clinician improvement scales, and additional cognitive domains from the NIH-TCB. The clinical program also includes an open-label extension study (Study 302) that may continue for up to two years, allowing for evaluation of long-term effects. [2]

Recent Protocol Enhancements for Improved Accessibility

To facilitate participation and increase accessibility for individuals with FXS and their families, several significant protocol amendments have been implemented in the this compound clinical trials: [2]

  • Lowered eligibility age: The adolescent study age minimum was reduced from 12 to 9 years old, and the weight minimum was decreased from 95 to 55 pounds
  • Reduced visit burden: Incorporation of remote visits has decreased on-site visits from six to four over the 13-week trials
  • Extended treatment duration: The open-label extension study period has been extended to up to two years (previously one year)
  • Comprehensive travel support: Coverage of travel expenses for participants and caregivers, including transportation, lodging, and meal reimbursement

These modifications reflect a patient-centered approach to clinical trial design that acknowledges the unique challenges faced by individuals with neurodevelopmental disorders and their families, while potentially enhancing recruitment and retention in these critical late-stage studies. [2]

Experimental Protocols for Spatial Pattern Separation Assessment

Behavioral Testing in Preclinical Models

The assessment of spatial pattern separation in preclinical this compound studies has employed well-validated behavioral paradigms specifically designed to tax the pattern separation capabilities of the dentate gyrus. The following protocol details the methodology used in recent research demonstrating this compound's efficacy in preventing sleep deprivation-induced deficits: [3]

Materials and Equipment:

  • Behavioral testing apparatus (e.g., radial arm maze, continuous spatial alternation task)
  • Sleep deprivation equipment (e.g., multiple platform method, gentle handling setup)
  • Video tracking system for behavioral analysis
  • Appropriate housing facilities with controlled light-dark cycles

Drug Administration Protocol:

  • This compound is administered at predetermined optimal doses based on prior pharmacokinetic studies
  • Appropriate vehicle control solutions for comparison groups
  • Timing of administration relative to behavioral testing and sleep deprivation period is carefully controlled

Sleep Deprivation Procedure:

  • Animals undergo sleep deprivation for a specified period (typically 6-48 hours) prior to behavioral testing
  • The multiple platform method is commonly employed, where animals are placed on small platforms in a water-filled tank, allowing sleep deprivation while minimizing stress
  • Control animals remain in their home cages or are placed on large platforms that permit normal sleep

Spatial Pattern Separation Behavioral Testing:

  • Animals are tested using tasks specifically designed to assess their ability to distinguish between similar spatial locations
  • The behavioral paradigm typically involves presenting animals with spatial locations that vary in their degree of similarity (high similarity poses greater pattern separation demands)
  • Performance is measured as the accuracy in distinguishing between highly similar spatial locations versus distinct locations
  • Testing is conducted in a controlled environment with distal visual cues maintained constant

Data Analysis:

  • Primary outcome measure: Accuracy in spatial discrimination tasks, particularly under high similarity conditions
  • Secondary measures: Response latency, locomotor activity, and strategy analysis
  • Statistical comparisons between this compound-treated and control groups under both sleep-deprived and normal conditions
Clinical Assessment of Cognitive Function

The clinical assessment of this compound's effects on cognition, particularly in FXS trials, employs standardized neuropsychological measures with strong psychometric properties: [2]

Primary Cognitive Endpoint:

  • NIH Toolbox Cognition Battery Crystallized Composite Score
  • Derived from Picture Vocabulary and Oral Reading Recognition subtests
  • Administered at baseline and specified intervals during treatment
  • Change from baseline serves as primary efficacy measure

Secondary and Exploratory Endpoints:

  • Additional NIH Toolbox Cognitive domains including executive function, working memory, and processing speed
  • Caregiver and clinician global impression scales
  • Language and communication assessments
  • Measures of daily functioning and adaptive behavior
  • Safety and tolerability assessments

The diagram below illustrates the workflow for clinical assessment of this compound's effects:

G Screening Screening Baseline Baseline Assessment Screening->Baseline Informed consent Eligibility criteria Randomization Randomization Baseline->Randomization Stratification Treatment Treatment Period Randomization->Treatment Double-blind Placebo-controlled Assessment Follow-up Assessment Treatment->Assessment NIH Toolbox Caregiver reports Endpoint Endpoint Analysis Assessment->Endpoint Statistical analysis

Diagram 2: Clinical trial workflow for assessing this compound cognitive effects

Clinical Application Protocols

Patient Selection and Stratification

Optimal application of this compound requires careful patient selection based on current clinical evidence. The ongoing Phase 2b/3 trials include male participants aged 9-45 years with genetically confirmed FXS (FMR1 gene mutation with ≥200 CGG repetitions). [5] [2] Key inclusion criteria comprise:

  • Confirmed diagnosis of Fragile X Syndrome through genetic testing
  • Age-specific requirements (separate studies for adolescents 9-17 and adults 18-45)
  • Minimum weight requirements (currently 55 pounds for adolescent study)
  • Availability of a reliable caregiver to accompany to visits and provide information
  • Willingness to comply with all study procedures and visit schedule

Exclusion criteria typically include:

  • Comorbid genetic disorders or significant neurological conditions beyond FXS
  • Severe behavioral problems that would impede participation in testing
  • Contraindications to PDE4 inhibitors or history of adverse reactions
  • Use of prohibited medications that might interfere with study outcomes
Dosing and Administration Guidelines

While the final dosing regimen will be determined upon completion of ongoing clinical trials, current studies employ weight-based dosing to ensure appropriate exposure across the developmental spectrum. Based on the Phase 2 trial results, this compound has demonstrated a favorable safety profile with twice-daily oral administration. [2] Clinical monitoring should include:

  • Baseline and periodic assessment of cognitive function using standardized measures
  • Monitoring of potential adverse effects including gastrointestinal symptoms
  • Assessment of overall clinical global impression by both clinicians and caregivers
  • Evaluation of adaptive functioning and quality of life measures

The promising effects of this compound on spatial pattern separation in preclinical models, combined with its positive impact on cognitive measures in early FXS clinical trials, suggest potential applications beyond its current development in FXS. [3] [2] Disorders involving hippocampal dysfunction and impaired pattern separation, including certain forms of age-related cognitive decline and disorders involving sleep disruption, may represent future therapeutic targets. However, such applications would require further targeted clinical investigation.

Conclusion and Future Directions

This compound represents a novel mechanistic approach to enhancing cognitive function through selective PDE4D inhibition, with particular effects on spatial pattern separation processes dependent on hippocampal dentate gyrus function. The compelling preclinical evidence demonstrating protection against sleep deprivation-induced deficits, combined with positive signals from clinical trials in Fragile X Syndrome, positions this investigational drug as a promising therapeutic candidate for multiple conditions characterized by cognitive impairment. [3] [2]

Future research directions should include:

  • Exploration of this compound in other disorders involving pattern separation deficits
  • Investigation of potential synergistic effects with behavioral interventions
  • Longer-term studies to determine durability of cognitive benefits
  • Examination of effects across the developmental lifespan
  • Further elucidation of the distinct roles of PDE4D versus PDE4B in cognitive processes

The ongoing Phase 2b/3 clinical trials for this compound in Fragile X Syndrome, with results anticipated in the coming years, will provide critical evidence regarding its potential to become the first pharmacological treatment specifically approved to address cognitive deficits in this population. [5] [2]

References

Zatolmilast blood-brain barrier penetration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Zatolmilast BBB Penetration: Key Experimental Data

The table below summarizes quantitative findings from pharmacokinetic and permeability studies on this compound.

Parameter This compound (BPN14770) Roflumilast (Comparator) Experimental Context
Apparent Permeability (Papp) Moderate (3.72–7.18 × 10⁻⁶ cm/s) [1] High (> 23 × 10⁻⁶ cm/s) [1] MDR1-MDCK monolayer assay (3 µM) [1]
Efflux Ratio (ER) < 1.92 [1] < 0.95 [1] MDR1-MDCK monolayer assay; ER < 2 suggests not a P-gp substrate [1]
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) 0.18 [1] 0.17 [1] In vivo disposition in mice after oral administration [1]
Primary Target PDE4D (IC50: 7.4-7.8 nM) [1] [2] Pan-PDE4 inhibitor (all subtypes) [1] Selective allosteric inhibitor vs. broad-spectrum inhibitor [1]
Observed Anti-neuroinflammatory Effect No significant effect in vivo [1] Significant reduction of TNF-α, IL-1β, IL-6 in brain [1] LPS-induced neuroinflammation mouse model [1]

Experimental Protocols for BBB Penetration Assessment

Here are detailed methodologies for key experiments you can implement to evaluate BBB penetration.

Bidirectional MDR1-MDCK Monolayer Permeability Assay

This protocol assesses whether your compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, a major obstacle for brain penetration [1] [3].

  • Objective: To determine the apparent permeability (Papp) and efflux ratio of a compound, indicating its passive diffusion capability and potential for active efflux.
  • Cell Model: MDR1-transfected MDCK (Madin-Darby Canine Kidney) cells.
  • Procedure:
    • Cell Culture: Seed MDR1-MDCK cells on semi-permeable filter supports and culture for 7-9 days to form a confluent, differentiated monolayer. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) and using a low-permeability marker like mannitol [4].
    • Compound Application: Prepare the test compound (e.g., this compound) in a transport buffer at relevant concentrations (e.g., 3, 10, 30 µM). Apply the solution to the donor compartment.
    • Bidirectional Transport:
      • A-to-B (Apical-to-Basolateral): Represents absorption from blood into the brain.
      • B-to-A (Basolateral-to-Apical): If permeability is higher in this direction, it suggests active efflux.
    • Incubation & Sampling: Incubate for a set time (e.g., 2 hours). Sample from the receiver compartment at the end of the experiment.
    • Analysis: Use LC-MS/MS to quantify the compound concentration in the samples [5].
  • Data Calculation:
    • Papp (10⁻⁶ cm/s): Calculate using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the filter surface area, and C₀ is the initial donor concentration [1] [4].
    • Efflux Ratio (ER): ER = Papp(B-to-A) / Papp(A-to-B).
    • Interpretation: An ER ≥ 2 typically indicates the compound is a P-gp substrate [1].
In Vivo Brain Disposition Study

This protocol measures the actual brain penetration of a compound in an animal model.

  • Objective: To determine the unbound brain-to-plasma partition coefficient (Kp,uu), which reflects the fraction of drug in the plasma that successfully enters and remains in the brain interstitial fluid.
  • Animal Model: Typically mice or rats.
  • Procedure:
    • Dosing & Sampling: Administer the compound (e.g., via oral gavage). At predetermined time points, collect blood (for plasma) and whole brain tissue.
    • Brain Homogenization: Homogenize the brain tissue in a buffer.
    • Compound Quantification: Use LC-MS/MS to measure the total drug concentration in both plasma and brain homogenate [1] [5].
    • Determining Unbound Fraction (fu,brain): Use techniques like brain homogenate binding or microdialysis to find the fraction of drug not bound to brain tissue [1].
  • Data Calculation:
    • Kp,uu: Calculate using the formula: Kp,uu = (Total Brain Concentration / Total Plasma Concentration) * fu,brain [1].
    • Interpretation: A Kp,uu value close to 1 indicates efficient BBB penetration and equilibration. A value below 0.3 (as seen with this compound and Roflumilast) suggests restricted distribution into the brain, potentially due to efflux transporters or other barriers [1].

Troubleshooting Common Issues

  • Issue: Poor Permeability in MDR1-MDCK Assay

    • Potential Cause: High hydrogen bond donors/acceptors or high topological polar surface area (TPSA), which reduce passive diffusion [6].
    • Solution: Use medicinal chemistry to optimize physicochemical properties. Consider prodrug strategies or nanoparticle formulations to enhance lipophilicity and shield polar groups [6].
  • Issue: High Efflux Ratio (ER ≥ 2)

    • Potential Cause: The compound is a substrate for P-gp or other efflux transporters like BCRP [1] [3].
    • Solution: Modify the chemical structure to eliminate features recognized by efflux transporters. Computational models and AI tools like MegaMolBART can help predict and design compounds with lower efflux potential [5].
  • Issue: Adequate Kp but Lack of Pharmacological Effect In Vivo

    • Potential Causes:
      • The drug may be sequestered in brain endothelial cells without reaching its cellular target in the parenchyma [7].
      • The drug may have low binding to the intended target (e.g., low selectivity for the specific PDE4D subtype involved in the disease pathology) [1] [2].
    • Solutions:
      • Investigate intra-brain distribution using advanced imaging or mathematical modeling [7].
      • Re-evaluate target engagement and selectivity profile of the compound [1].

Optimization Strategies for Future Design

To improve the brain delivery of PDE4D-targeted therapeutics, consider these approaches informed by the data on this compound:

  • Fine-tune Physicochemical Properties: Aim for molecular weight < 400-500 Da, optimal lipophilicity (LogP), and minimize hydrogen bond donors and topological polar surface area (TPSA) to favor passive diffusion [6] [3].
  • Leverage Advanced In Silico Models: Use AI platforms, such as the transformer-based MegaMolBART model, early in the design process to predict BBB permeability and prioritize compounds with a higher probability of CNS penetration [5].
  • Explore Targeted Formulations: Investigate nanoparticles or liposomes functionalized with ligands that promote receptor-mediated transcytosis across the BBB [6] [3].

The following diagram illustrates the core experimental workflow for evaluating and optimizing BBB penetration, integrating the key protocols and strategies discussed.

Start Compound Design & In Silico Screening A In Vitro Screening: MDR1-MDCK Assay Start->A B Data Analysis: Papp and Efflux Ratio A->B C ER < 2? Not a P-gp Substrate B->C D In Vivo Validation: Brain Disposition Study C->D Yes H Troubleshoot & Optimize C->H No E Data Analysis: Kp,uu Calculation D->E F Kp,uu > 0.3? Adequate Brain Penetration E->F G Lead Candidate F->G Yes F->H No H->Start Refine Compound

References

Zatolmilast solubility DMSO concentration preparation

Author: Smolecule Technical Support Team. Date: February 2026

Zatolmilast: Solubility & Stock Preparation

Here is the essential data for solubilizing this compound and preparing stock solutions for in vitro assays.

Parameter Specification / Recommendation
Molecular Weight 405.8 g/mol [1] [2]
Solubility in DMSO ≥ 260 mg/mL (640.71 mM) [1] [2]
Recommended Stock Concentration 10 mM - 100 mM (in DMSO)
Storage -20°C for short-term; -80°C for long-term (1-2 years). Aliquot to avoid freeze-thaw cycles [1] [2].

Recommended Protocol: Preparing a 10 mM Stock Solution

  • Calculate Mass: To prepare 1 mL of a 10 mM solution, calculate the required mass: 10 µmol/mL × 405.8 g/mol × 1 mL = 4.058 mg.
  • Weigh Compound: Accurately weigh out 4.058 mg of this compound powder.
  • Dissolve: Transfer the powder to a 1 mL volumetric vial. Add anhydrous DMSO to bring the final volume to 1 mL.
  • Mix: Vortex or sonicate the solution briefly to ensure complete dissolution and a homogenous mixture.
  • Aliquot and Store: Divide the solution into small, single-use aliquots and store them at -80°C.

> Handling Note: this compound is highly soluble in DMSO, but DMSO is hygroscopic. Using newly opened, anhydrous DMSO is recommended for preparing stock solutions to prevent water absorption, which can affect concentration and compound stability [2].

Experimental Design & Pharmacological Data

For context in your research, here is a summary of key in vivo and pharmacokinetic data reported in the literature.

Aspect Data Source / Context
IC₅₀ (Enzymatic Activity) PDE4D3: 7.4 nM; PDE4D7: 7.8 nM [1] [3] [2] Selective, allosteric PDE4D inhibitor
*In Vivo* Efficacy (Cognition) Effective at doses >0.3 mg/kg (p.o.) in mouse novel object recognition test [1] [2] Suggests cognitive benefit in animal models
*In Vivo* Brain Disposition Unbound brain-to-plasma partition coefficient (Kp,uu) = 0.18 [3] Indicates moderate distribution into the brain
*In Vitro* Permeability Moderate (Papp 3.72–7.18 × 10⁻⁶ cm/s); not a P-gp substrate [3] Suggests no active efflux at the blood-brain barrier

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in stock solution Water absorption from humid air into DMSO stock. Use fresh, anhydrous DMSO. Centrifuge briefly before use to pellet any precipitate.
High background toxicity in cell assays Final DMSO concentration too high in culture medium. Dilute stock so that final DMSO concentration is ≤0.1%. Include vehicle control with same DMSO concentration.
Lack of efficacy in cellular model Cell type may not express PDE4D target. Verify expression of PDE4D in your cell line. Consider using a broad-spectrum PDE4 inhibitor as a positive control.

Experimental Workflow Visualization

For a typical in vitro experiment, you can follow this general workflow:

Start Start: Prepare 10 mM Stock A Thaw aliquot on ice Start->A B Dilute in culture medium (Ensure final DMSO ≤ 0.1%) A->B C Apply to cells B->C D Incubate and assay C->D End Analyze Results D->End

Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic focus of this compound in clinical development? this compound is currently in late-stage (Phase 2b/3) clinical trials as a potential treatment for Fragile X syndrome (FXS), a rare genetic disorder that is a leading cause of inherited intellectual disability and autism [4] [5] [6]. It has received Orphan Drug and Fast Track designations from the FDA for this indication [4].

Q2: Does this compound have anti-inflammatory effects like other PDE4 inhibitors? A key differentiator is its selectivity. While broad-spectrum PDE4 inhibitors like roflumilast demonstrate strong anti-inflammatory effects by inhibiting PDE4B, This compound, as a selective PDE4D inhibitor, did not show significant anti-neuroinflammatory effects in a study that directly compared the two compounds [3]. This supports its development for cognitive enhancement in conditions like FXS rather than for anti-inflammatory purposes.

Q3: Can this compound be used for in vivo studies, and what is a common formulation? Yes. For animal studies, a common in vivo formulation reported is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, which can achieve a concentration of 5 mg/mL (12.32 mM) [1]. It is critical to sequentially add the solvents and clarify the solution, using sonication if necessary [1].

References

Zatolmilast stability storage conditions -80°C

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Stability Specifications

For your quick reference, the key storage and stability data from product data sheets are summarized in the following table.

Form Temperature Stability Duration Reconstitution/Solubility
Powder [1] [2] -20°C [1] [2] 3 years [1] N/A
Solid (from supplier) [1] 4°C [1] 2 years [1] N/A
Solution in DMSO [1] -80°C [1] 2 years [1] -
Solution in DMSO [1] -20°C [1] 1 year [1] -
Reconstituted Solution (10 mM in DMSO) [1] Room Temperature (for reconstitution) [1] Short-term (ready for reconstitution) [1] ≥ 100 mg/mL (246.43 mM) [1]
- - - 81 mg/mL (199.6 mM) in DMSO [2]
- - - <1 mg/mL in Water [2]

Troubleshooting & FAQs

Here are answers to common questions researchers might encounter when working with Zatolmilast.

Q1: What is the recommended long-term storage condition for this compound powder? The most stable long-term storage for this compound powder is at -20°C, where it remains stable for up to 3 years [1]. Storage at 4°C is also possible for up to 2 years [1].

Q2: How should I prepare and store stock solutions of this compound? Stock solutions are typically prepared in DMSO.

  • For maximum stability, store aliquots at -80°C, where they are stable for 2 years [1].
  • For frequent use, storage at -20°C is acceptable for 1 year [1].
  • Note that DMSO is hygroscopic (absorbs moisture from the air), which can affect solubility and concentration. Always use fresh, anhydrous DMSO for preparing stock solutions [1].

Q3: The compound doesn't seem to dissolve properly. What should I check?

  • Confirm Solvent: this compound is highly soluble in DMSO but has very low solubility in water [1] [2]. Ensure you are using the correct solvent.
  • Check for Moisture: Hygroscopic DMSO can significantly impact solubility. Use a newly opened bottle if you encounter issues [1].
  • Warm and Mix: Gently warming the tube and vortexing can help dissolve the compound. A brief sonication in a water bath can also be effective.

Q4: Is this compound stable in aqueous buffers? No, this compound has very low solubility in water (<1 mg/mL) [2]. Dilutions in aqueous buffers should be prepared immediately before use from a concentrated DMSO stock solution. The stability in these aqueous solutions for long-term experiments has not been established and should be validated by the researcher.

Experimental Protocol Context

To help you understand how this compound is used in practice, here is an example of an in vivo administration protocol from a published study. Note that this protocol is for context and the specific formulation should be optimized for your experimental system.

  • Study Objective: To evaluate the cognitive benefits of this compound in a mouse model of Fragile X syndrome [1].
  • Test Compound: this compound [1].
  • Formulation: The details of the vehicle used for oral administration (e.g., suspension in methylcellulose) are not specified in the available data [1].
  • Dosage Regimen: Mice were administered this compound orally at doses ranging from 0.1 to 30 mg/kg. Cognitive function was assessed 24 hours after a single administration [1].
  • Key Findings: The study reported a significant improvement in novel object recognition at doses above 0.3 mg/kg [1].

Key Workflow for Handling this compound

The diagram below outlines the core workflow for handling and storing this compound, integrating the stability information from the tables above.

Start Receive this compound PowderStorage Store Powder at -20°C (Stable for 3 years) Start->PowderStorage Decision1 Prepare Stock Solution? PowderStorage->Decision1 PrepDMSO Reconstitute in fresh DMSO (Concentration: ≥100 mg/mL) Decision1->PrepDMSO Yes End Keep as powder Decision1->End No Decision2 Expected Use? PrepDMSO->Decision2 StorageLong Aliquot & Store at -80°C (Stable for 2 years) Decision2->StorageLong For long-term archive StorageShort Aliquot & Store at -20°C (Stable for 1 year) Decision2->StorageShort For frequent use (within a year) AqueousUse Dilute in buffer for experiment (Use immediately) StorageLong->AqueousUse When needed StorageShort->AqueousUse When needed

References

Zatolmilast clinical trial eligibility criteria optimization

Author: Smolecule Technical Support Team. Date: February 2026

Zatolmilast Trial Eligibility at a Glance

The following table summarizes the core eligibility criteria for the Phase 2b/3 studies of this compound, reflecting the recent optimizations [1] [2].

Criterion Description

| Clinical Trial Identifiers | Study 204 (Adolescents): NCT05163808 Study 301 (Adults): NCT05358886 Open-Label Extension (Study 302): NCT05367960 [1] | | Age | Male participants aged 9 to 45 years (previously 12-45) [1]. | | Genetic Confirmation | Molecular confirmation of full mutation FMR1 gene (>200 CGG repetitions) [2]. | | Key Protocol Optimizations | - Lowered age minimum from 12 to 9 years old.

  • Reduced weight minimum from 95 to 55 pounds.
  • Incorporated remote visits to reduce on-site burden.
  • Extended open-label extension period to up to two years [1]. | | Key Efficacy Endpoint | Cognition Crystallized Composite Score of the NIH Toolbox Cognitive Battery (NIH-TCB), derived from Picture Vocabulary and Oral Reading tests [1]. |

FAQs on Eligibility Optimization

Here are answers to specific questions regarding the rationale and impact of these changes.

Q1: What was the primary rationale behind lowering the age and weight requirements? The changes were implemented specifically to increase access for participants and their families [1]. By lowering the age and weight thresholds, the trial becomes accessible to a broader pediatric population, which is crucial for assessing a potential treatment for a neurodevelopmental disorder across a more representative age range.

Q2: How have the protocols been adjusted to reduce participant burden and improve retention? Several key adjustments have been made:

  • Reduced On-Site Visits: The introduction of remote visits has decreased the number of required on-site visits from six to four over the 13-week core trials [1].
  • Long-Term Access: The open-label extension study (Study 302) now offers up to two years of access to this compound, increased from one year. This provides a longer-term safety data collection window and can be a stronger incentive for participation [1].
  • Travel Support: Travel for a participant and one caregiver is covered, including coordination and reimbursement for transportation, lodging, and meals, mitigating a significant practical barrier [3] [1].

Q3: What is the significance of the primary cognitive endpoint used in these trials? The primary endpoint, the Crystallized Composite Score from the NIH Toolbox, measures abilities in language and knowledge that are built over a lifetime. This is significant because:

  • Specificity to FXS: It targets cognition, a core deficit in Fragile X syndrome for which there are currently no approved pharmacological treatments [1].
  • Phase 2 Evidence: This measure showed statistically significant improvement in a prior Phase 2 trial of adult males with Fragile X syndrome, providing a strong rationale for its use in the pivotal trials [1].

Experimental Workflow for Participant Screening

The diagram below outlines a high-level workflow for the initial screening and enrollment process, incorporating the optimized criteria.

G This compound Trial Screening Workflow Start Potential Participant Identified Criteria1 Meets Age & Gender? (Male, 9-45 years) Start->Criteria1 Criteria2 Genetic Confirmation? (FMR1 >200 CGG repeats) Criteria1->Criteria2 Yes Exclude Does Not Meet Criteria (Exclude from trial) Criteria1->Exclude No Criteria3 Meets Weight Minimum? (≥55 lbs / ~25 kg) Criteria2->Criteria3 Yes Criteria2->Exclude No Clinical Clinical Screening Visit (Labs, Medical Hx) Criteria3->Clinical Yes Criteria3->Exclude No Consent Informed Consent & Assent Process Clinical->Consent Eligible Clinical->Exclude Ineligible Enrolled Randomized & Enrolled Consent->Enrolled

Diagram Title: this compound Trial Screening Workflow

Technical Guide: Creating Accessible Graphviz Diagrams

To meet the specified visualization requirements, here is a practical guide and template.

Core Requirements Recap:

  • Color Contrast: Ensure high contrast between text (fontcolor) and node background (fillcolor).
  • Color Palette: Use the provided Google-inspired palette.
  • Edge Labels: Set labeldistance=2.5 (or greater) to create a clear gap between the text and the line.

Practical Code Template: The following code block provides a reusable template that complies with all formatting rules.

G ProcessStep A Process Step End Success ProcessStep->End Done Error Error Handler ProcessStep->Error Fails Start Start Start->ProcessStep Next

Diagram Title: Graphviz Formatting Template

Troubleshooting Common Issues:

  • Low-Contrast Text: Always explicitly set fontcolor when you set a fillcolor. For dark background nodes (e.g., #4285F4, #202124), use fontcolor="white". For light backgrounds (e.g., #FFFFFF, #F1F3F4), use fontcolor="#202124".
  • HTML-like Labels: For advanced text formatting (e.g., multiple fonts in one node), you must use HTML-like labels with <...> delimiters, as shape=record is deprecated [4] [5]. Ensure your Graphviz engine supports this feature.

References

Zatolmilast Adverse Effects: Technical Overview for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the incidence and profile of vomiting associated with Zatolmilast? In the Phase 2 clinical trial of this compound in adult males with Fragile X Syndrome (FXS), vomiting was reported as one of the most commonly observed adverse events [1]. However, the reported rates were similar between the group receiving the active drug and the group receiving a placebo [1]. No participants discontinued the study due to adverse events [1]. This suggests that while vomiting is a documented event, its direct causal link to this compound requires careful consideration against the background event rate in the study population.

The table below summarizes the key information from the primary clinical trial:

Attribute Details from Clinical Trial
Reported Event Vomiting
Study Phase Phase 2
Population 30 adult males with FXS [1]
Incidence vs. Placebo Rates were similar between this compound and placebo groups [1]
Severity & Impact Did not lead to study discontinuation [1]
Other Common Events Upper respiratory tract infections [1]

Q: What are the recommended management strategies for vomiting in a clinical trial setting? Current public documentation does not specify a protocol unique to this compound for managing vomiting. Management should follow standard clinical practice and be tailored to the individual participant. Consider the following stepwise approach:

  • Assessment: Evaluate the severity, frequency, and timing of emesis in relation to the drug's administration.
  • Supportive Care: Ensure hydration and electrolyte balance. Dietary modifications (e.g., smaller, bland meals) around the time of dosing may be beneficial.
  • Pharmacological Intervention: If supportive measures are insufficient, consider the use of antiemetic medications. The table below lists common antiemetics that may be considered, based on general clinical use [2]. Note: The choice and use of any concomitant medication in a clinical trial must be reviewed by the study's principal investigator and follow the approved study protocol, considering potential drug interactions.
Antiemetic Class Examples Clinical Considerations
5-HT3 Antagonists Ondansetron, Granisetron Often used for severe or refractory vomiting. Possible adverse effects include constipation, diarrhea, abdominal pain [2].
Dopamine Antagonists Prochlorperazine, Metoclopramide Used for nausea and vomiting. Monitor for extrapyramidal side effects with some agents [2].
Antihistamines Meclizine, Dimenhydrinate Can be effective for vestibular-related etiologies [2].

Q: Are there any specific monitoring requirements for this adverse effect? Yes, vigilant monitoring is a cornerstone of clinical trial safety.

  • Data Collection: Meticulously document all episodes of vomiting, including their temporal relationship to dosing, duration, and severity.
  • Causality Assessment: For each event, the study investigator should assess the likelihood of its relationship to the investigational product versus other causes (e.g., concurrent illness).
  • Protocol Reporting: All adverse events, regardless of suspected causality, must be reported in accordance with the clinical trial protocol and regulatory standards.

Proposed Experimental Protocol for Investigating Emetic Potential

For researchers aiming to systematically evaluate the emetic potential of this compound or similar compounds in a preclinical or clinical setting, the following workflow outlines a structured approach. This methodology is synthesized from general principles of drug safety assessment and the specific parameters measured in this compound studies [1] [3].

G Start Investigate this compound Emetogenic Potential P1 1. Define Study Cohorts Start->P1 A1 Active Drug Group (this compound) P1->A1 A2 Control Group (Placebo) P1->A2 P2 2. Administer Compound B1 Dose Frequency & Timing P2->B1 B2 Study Duration (e.g., 13-week trial) P2->B2 P3 3. Monitor & Record AEs C1 Event Frequency & Severity P3->C1 C2 Relationship to Dosing P3->C2 C3 Subject Discontinuation P3->C3 P4 4. Analyze Data D1 Compare Incidence Rates vs. Placebo P4->D1 D2 Statistical Analysis (e.g., Chi-square test) P4->D2 P5 5. Correlate with PK/PD E1 Plasma & Brain Exposure (PK Parameters) P5->E1 E2 cAMP / pCREB Levels (PD Markers) P5->E2 A1->P2 A2->P2 B1->P3 B2->P3 C1->P4 C2->P4 C3->P4 D1->P5 If signal detected D2->P5 If signal detected

Diagram Title: Experimental Workflow for Emetic Potential

Detailed Methodology:

  • Define Study Cohorts: As in the Phase 2b/3 programs, establish a randomized, double-blind, placebo-controlled design [1]. This is critical for isolating drug effects from background noise.
  • Administer Compound & Control: Adhere to the planned dosing regimen. The pivotal studies for this compound involve treatment over a 13-week period [1] [4].
  • Monitor and Record Adverse Events (AEs):
    • Quantitative Data: Systematically record the frequency and severity (e.g., mild, moderate, severe) of all vomiting episodes [1].
    • Temporal Analysis: Note the time of onset relative to dosing to identify any patterns.
    • Study Impact: Document any consequences, such as dose reduction or subject discontinuation [1].
  • Analyze Data: Compare the incidence of vomiting in the active treatment group versus the placebo group using appropriate statistical tests (e.g., Chi-square test) to determine clinical significance [1].
  • Correlate with PK/PD Data (Advanced Investigation): If a signal is confirmed, a deeper investigation can be conducted.
    • Pharmacokinetics (PK): Analyze whether vomiting events correlate with peak plasma drug concentrations (Cmax) [3]. This involves collecting blood samples at specified timepoints to measure drug exposure.
    • Pharmacodynamics (PD): Investigate if the adverse effect is linked to the drug's mechanism. For this compound, this involves measuring biomarkers like cAMP levels and the phosphorylation of CREB (cAMP response element-binding protein) in preclinical models [3] [5]. This step helps determine if vomiting is on-target (related to PDE4D inhibition) or off-target.

Key Insights for Researchers

  • Differentiation from Other PDE4 Inhibitors: this compound is a selective PDE4D inhibitor [1] [3]. This selectivity is theorized to potentially offer a better safety profile compared to non-selective PDE4 inhibitors, which are known for side effects like nausea and vomiting [6]. Your investigations should focus on confirming this profile.
  • Clinical Trial Accessibility: The sponsor has implemented protocol amendments to improve accessibility, including covering travel costs for participants and caregivers, which may aid in recruitment and retention for your studies [1].
  • Consult the Protocol: The most definitive guidance for managing adverse events will always be the official study protocol and the study's Safety Management Plan. Direct communication with the sponsor is essential.

References

Zatolmilast PDE4D inhibitor vs PDE4B inhibitor A-33

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Development Status

Feature Zatolmilast (BPN14770) PDE4B Inhibitor A-33
Primary Target Selective PDE4D inhibitor [1] [2] Selective PDE4B inhibitor [3]
Key Indication Fragile X Syndrome (FXS) [1] Research on cognitive deficits [3]
Development Stage Pivotal Phase 2b/3 clinical trials [1] Pre-clinical research (as of early 2024) [3]
Key Efficacy Findings Improvement in cognition, specifically in language domains (e.g., Picture Vocabulary) in a Phase 2 FXS trial [1] Prevention of sleep deprivation-induced deficits in spatial pattern separation [3]
Reported Adverse Events Vomiting, upper respiratory tract infections (rates similar to placebo in Phase 2) [1] Information not available in search results

Experimental Data and Functional Comparison

The differential effects of PDE4B and PDE4D inhibition are rooted in their distinct roles in regulating cAMP within different parts of the cell [4]. The table below summarizes key experimental findings.

Aspect This compound (PDE4D Inhibitor) PDE4B Inhibitor A-33
Cognitive Function Improved cognition and language in FXS patients [1]. Prevented sleep deprivation-induced spatial pattern separation deficits in mice [3]. Prevented sleep deprivation-induced spatial pattern separation deficits in mice [3].
Neuroinflammation Showed no significant anti-neuroinflammatory effects in LPS-induced models (in vitro and in vivo) [2]. Information not available in search results for A-33 specifically.
Comparative Anti-inflammatory N/A Roflumilast (a non-selective PDE4 inhibitor) demonstrated potent anti-inflammatory effects, reducing NO, TNF-α, IL-1β, and IL-6 [2].
Subcellular cAMP Control Ablation studies show PDE4D regulates bulk cytosolic cAMP and affects transcription (e.g., CREB-mediated) [4]. Ablation studies show PDE4B controls a discrete cAMP pool near the plasma membrane, impacting membrane-localized responses [4].

Detailed Experimental Protocols

To help you evaluate the quality of the data, here are the key methodologies from the cited research.

Spatial Pattern Separation Test (from [3])

  • Objective: To assess the ability to discriminate between similar spatial memories, a function linked to the hippocampus.
  • Model: Mouse model of sleep deprivation.
  • Intervention: Treatment with either the selective PDE4B inhibitor A-33 or the PDE4D inhibitor this compound.
  • Outcome: Both inhibitors were effective in preventing the deficits in spatial pattern separation caused by sleep deprivation.

LPS-induced Neuroinflammation Model (from [2])

  • In Vitro Model: Used immortalized murine microglia (BV-2 cells).
  • Induction: Cells were exposed to Lipopolysaccharide (LPS) to trigger an inflammatory response.
  • Treatment: Cells were pretreated with various concentrations of this compound or roflumilast (for comparison).
  • Measurements:
    • Cell Viability: Assessed via WST-8 assay to rule out cytotoxicity.
    • Nitric Oxide (NO) Production: Measured using the Griess reaction.
    • Inflammatory Cytokines: TNF-α, IL-1β, and IL-6 levels were quantified.
    • Pathway Analysis: Western blotting was used to analyze NF-κB phosphorylation.

Clinical Trial Design for this compound (from [1] [5])

  • Studies: Two randomized, double-blind, placebo-controlled studies (Study 204 for adolescents, Study 301 for adults).
  • Participants: Male patients aged 9-45 with a genetically confirmed diagnosis of Fragile X Syndrome.
  • Intervention: this compound vs. placebo.
  • Primary Endpoint: Cognitive assessment using the NIH Toolbox Cognitive Battery (NIH-TCB), specifically the Crystallized Composite Score derived from Picture Vocabulary and Oral Reading Recognition tests.
  • Secondary Endpoints: Language, daily function, caregiver and clinician improvement scales, and safety/tolerability.

Signaling Pathways and Selectivity Mechanisms

The functional differences between these inhibitors arise from the fundamental biological roles of their target enzymes. The following diagram illustrates the specialized compartments of cAMP signaling regulated by PDE4B and PDE4D.

G cluster_extra Extracellular Space cluster_cell Intracellular Space Ligand Ligand GPCR GPCR (e.g., β-adrenergic) Ligand->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP_PM cAMP Pool (Plasma Membrane) AC->cAMP_PM Produces cAMP_CYTO cAMP Pool (Bulk Cytosol) AC->cAMP_CYTO Produces PKA PKA cAMP_PM->PKA cAMP_CYTO->PKA VASP VASP (Membrane Cytoskeleton) PKA->VASP Phosphorylates CREB CREB (Transcription) PKA->CREB Phosphorylates PDE4B PDE4B (Membrane Domain) PDE4B->cAMP_PM Hydrolyzes PDE4D PDE4D (Cytosolic Domain) PDE4D->cAMP_CYTO Hydrolyzes

The distinct functions of PDE4B and PDE4D are determined by subtle differences in their active sites, which allow for the design of selective inhibitors [6] [7].

Key Takeaways for Researchers

  • Therapeutic Strategy: The choice between a PDE4D or PDE4B inhibitor should be driven by the pathological process. PDE4D inhibition with this compound is a validated strategy for improving cognitive and language function in CNS disorders like Fragile X Syndrome [1]. PDE4B inhibition may be more relevant for pathologies where membrane-initiated signaling or specific inflammatory responses are dysregulated [4] [8].
  • Anti-inflammatory Action: If a broad anti-neuroinflammatory effect is the primary goal, a non-selective PDE4 inhibitor or a dual PDE4B/D inhibitor might be more effective than a purely PDE4D-selective compound like this compound [2] [9].
  • Side Effect Profile: The selectivity of this compound for PDE4D may contribute to its reported tolerability in clinical trials, with adverse events like vomiting being common but not leading to discontinuation [1]. This contrasts with older, non-selective PDE4 inhibitors which were plagued by emesis [7].

References

Zatolmilast cognitive effects vs placebo Fragile X

Author: Smolecule Technical Support Team. Date: February 2026

Cognitive Outcomes: Zatolmilast vs. Placebo

Assessment Measure Domain Assessed LSMean Difference vs. Placebo P-value Study Details

| NIH Toolbox Cognition Crystallized Composite Score [1] | Overall Crystallized Cognition | +5.29 | p=0.0018 | Phase 2 Trial (NCT03569631)Design: Randomized, double-blind, placebo-controlled, two-way crossover • Participants: 30 adult males with FXS (ages 18-41) • Duration: 12 weeks per treatment period [2] [1] | | NIH Toolbox Picture Vocabulary [1] | Receptive Language | +5.79 | p=0.0342 | | | NIH Toolbox Oral Reading Recognition [1] | Expressive Language & Reading | +2.80 | p=0.0157 | | | Caregiver Visual Analog Scale - Language [1] | Daily Language Function | +14.04 | p=0.0051 | | | Caregiver Visual Analog Scale - Daily Functioning [1] | Overall Daily Living | +14.53 | p=0.0017 | |


Experimental Trial Design & Protocols

The positive cognitive data is derived from a robust clinical trial design.

  • Trial Registrations: The pivotal Phase 2 trial is registered under NCT03569631 [2] [1] [3]. The ongoing Phase 2b/3 studies are EXPERIENCE-204 (NCT05163808) for adolescents and EXPERIENCE-301 (NCT05358886) for adults [4] [5].
  • Participant Profile: The Phase 2 trial enrolled 30 adult males (ages 18-41) with a confirmed genetic diagnosis of FXS (>200 CGG repeats in the FMR1 gene) [2] [1]. The ongoing studies include male adolescents (9-17) and adults (18-45) [5] [6].
  • Study Design: The Phase 2 trial was a single-center, randomized, placebo-controlled, two-way crossover study [2] [1]. Each participant received both this compound (25 mg, twice daily) and a placebo for 12-week periods. The primary endpoint was safety, with efficacy as an exploratory endpoint [4] [1].

Mechanism of Action and Biomarker Evidence

This compound is a first-in-class, selective allosteric inhibitor of phosphodiesterase-4D (PDE4D). Its proposed mechanism for improving cognition in FXS is illustrated below.

G FXS Fragile X Syndrome (FXS) cAMP Reduced cAMP signaling FXS->cAMP PDE4D PDE4D enzyme activity cAMP->PDE4D Increased_cAMP Increased cAMP levels PDE4D->Increased_cAMP Leads to This compound This compound (BPN14770) This compound->PDE4D Inhibits Neuronal_Maturation Neuronal maturation and synaptic connection Increased_cAMP->Neuronal_Maturation Cognitive_Improvement Improved cognitive function Neuronal_Maturation->Cognitive_Improvement

Emerging biomarker data from the trial provides physiological evidence for this compound's effect on the brain:

  • Neurophysiological Biomarkers: A secondary analysis of the Phase 2 trial EEG data identified Peak Alpha Frequency (PAF) as a potential biomarker. Increased PAF from baseline was associated with this compound but not placebo, suggesting a direct impact on neural circuitry relevant to cognition [2].
  • Target Engagement Correlation: Another study found a significant correlation between serum levels of this compound and a reduction in the N1 event-related potential (ERP) amplitude, an EEG marker of neural hyperexcitability in FXS. This strengthens the evidence that the drug engages its intended target and modulates abnormal brain activity [3].

Future Research and Developments

The development program for this compound is actively ongoing.

  • Current Status: The EXPERIENCE-204 (adolescent) and EXPERIENCE-301 (adult) studies have completed enrollment. An open-label extension study, EXPERIENCE-302, is ongoing for participants who completed the earlier trials [5].
  • Regulatory Incentives: The U.S. FDA has granted this compound Rare Pediatric Disease Designation and Orphan Drug Designation, which may facilitate its development and review process [4].

References

Efficacy Measures & Potential Biomarkers for Zatolmilast

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details Associated Trials / Context
Primary Clinical Endpoints Cognition Crystallized Composite Score of the NIH Toolbox Cognitive Battery (NIH-TCB), specifically the Picture Vocabulary and Oral Reading Recognition domains [1] [2]. Fragile X Syndrome (FXS) Phase 2b/3 (EXPERIENCE program) [3] [1] [2].
Secondary Clinical Endpoints Assessments of language, daily function, caregiver and clinician global improvement scales, and other cognitive domains from the NIH-TCB [1] [4]. Fragile X Syndrome (FXS) Phase 2b/3 [1] [4]; Jordan's Syndrome Phase 2 trial also explores "preliminary assessments of efficacy" [5].
Key Biomarker (Mechanism-Based) Cyclic AMP (cAMP) level modulation [6] [4] [7]. PDE4D inhibition increases cAMP, a signaling molecule low in FXS, promoting neuronal connectivity and synaptic maturation [6] [4] [2]. Preclinical research and the understood mechanism of action [6] [4]. The Jordan's Syndrome trial protocol includes plans to "obtain ... biomarker data" [5].

Experimental Protocols in Clinical Trials

For robust and reliable data collection, the clinical trials for this compound employ standardized methodologies and designs.

  • Clinical Trial Design: The ongoing studies for Fragile X Syndrome (Phase 2b/3) and Jordan's Syndrome (Phase 2) are randomized, double-blind, placebo-controlled trials [5] [1]. This is the gold standard for evaluating therapeutic efficacy.
  • Efficacy Assessment Tool: The primary cognitive endpoint is measured using the NIH Toolbox Cognitive Battery (NIH-TCB), a set of standardized measures developed by the National Institutes of Health [1] [2]. The specific "Crystallized Composite Score" is derived from performance on the Picture Vocabulary and Oral Reading Recognition tests, which assess language-based reasoning and knowledge [1].
  • Participant Criteria: The FXS trials enroll male participants aged 9-45 with a genetically confirmed diagnosis (FMR1 gene mutation with ≥200 CGG repeats) [1] [8]. The Jordan's Syndrome trial enrolls participants aged 9-45 with a confirmed PPP2R5D neurodevelopmental disorder [5].

Mechanism of Action and Signaling Pathway

This compound is a selective allosteric inhibitor of the phosphodiesterase-4D (PDE4D) enzyme [6] [7]. The visual below maps the proposed molecular signaling pathway through which it is expected to exert its therapeutic effects.

G This compound This compound PDE4D PDE4D This compound->PDE4D Inhibits cAMP cAMP This compound->cAMP Increases Level PDE4D->cAMP Hydrolyzes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Synaptic Protein Synthesis Synaptic Protein Synthesis CREB->Synaptic Protein Synthesis Regulates Neuronal Connectivity & Maturation Neuronal Connectivity & Maturation Synaptic Protein Synthesis->Neuronal Connectivity & Maturation Promotes Context: Fragile X Syndrome (FXS) Context: Fragile X Syndrome (FXS) Context: Fragile X Syndrome (FXS)->cAMP Low cAMP Levels

The diagram illustrates how this compound, by inhibiting PDE4D, aims to correct a core biochemical deficit observed in Fragile X Syndrome—low levels of cAMP [6] [4]. The subsequent activation of the cAMP/PKA/CREB signaling cascade is crucial for regulating the synthesis of proteins needed for synaptic plasticity and cognitive function [6].

Research Status and Key Considerations

  • Current Status: Enrollment for the pivotal Phase 2b/3 EXPERIENCE trials in Fragile X Syndrome is complete, and results are awaited [3]. A Phase 2 trial for Jordan's Syndrome began enrolling in early 2025 [5].
  • Reported Outcomes: A previous Phase 2 trial in 30 adult males with FXS showed this compound was well-tolerated and demonstrated improvement in cognition, specifically in language domains, and clinically meaningful improvements in daily functioning [1] [2]. Anecdotal reports from an open-label extension also describe significant improvements in daily living skills and confidence [8].
  • Key Distinction: It is important to differentiate between the mechanism itself as a biomarker rationale (PDE4D inhibition leading to elevated cAMP) and the measured clinical endpoints (NIH-TCB scores). The available public data strongly confirms the use of the latter, while comprehensive reporting on the former in human trials is still pending.

References

Zatolmilast effects crystallized composite score NIH Toolbox

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary for Zatolmilast

The table below summarizes the key efficacy findings for this compound from a Phase 2 clinical trial in adult males with Fragile X Syndrome (FXS) [1] [2] [3].

Cognitive Domain NIH Toolbox Measure LSMean Difference vs. Placebo P-value Study Phase & Population
Crystallized Cognition Crystallized Composite Score +5.29 p = 0.0018 Phase 2, Adult Males (N=30) [2]
Language Picture Vocabulary Test +5.79 p = 0.0342 Phase 2, Adult Males (N=30) [2]
Language Oral Reading Recognition Test +2.80 p = 0.0157 Phase 2, Adult Males (N=30) [2]

Additional findings from the trial showed clinically meaningful improvements based on caregiver reports, with significant benefits in Language and Daily Functioning on a 100-point Visual Analog Scale [2].

Experimental Protocols and Methodologies

To evaluate the efficacy of this compound, a specific clinical trial design and assessment tool were used.

  • Clinical Trial Design: The key data comes from a randomized, double-blind, placebo-controlled, two-way crossover study [1] [2] [4].

    • Participants: 30 adult males (ages 18-41) with a genetically confirmed diagnosis of FXS (>200 CGG repeats in the FMR1 gene) [2] [4].
    • Intervention: Oral dose of 25 mg of this compound (then known as BPN14770) or a placebo, administered twice daily [2].
    • Treatment Periods: Each treatment period lasted 12 weeks. A notable feature was the absence of a washout period between crossover, which led to observable carryover effects [2].
  • NIH Toolbox Assessment: The primary cognitive efficacy endpoint was the Crystallized Cognition Composite Score from the NIH Toolbox Cognitive Battery (NIH-TCB) [1] [3].

    • Composition: This composite score is derived from two specific tests [1] [5] [6]:
      • Picture Vocabulary Test: Measures receptive vocabulary and language comprehension.
      • Oral Reading Recognition Test: Assesses reading decoding skills and pronunciation accuracy.
    • Theoretical Basis: Crystallized intelligence reflects knowledge and skills accumulated through experience and education and is typically stable throughout life [5]. Its improvement in FXS is a significant finding.

Mechanism of Action and Workflow

This compound has a novel, targeted mechanism of action. The following diagram illustrates the proposed signaling pathway and its restoration by the drug.

G FXS FXS cAMP cAMP FXS->cAMP Reduces NeuronalMaturation NeuronalMaturation cAMP->NeuronalMaturation Promotes PDE4D PDE4D PDE4D->cAMP Breaks down This compound This compound This compound->PDE4D Inhibits CognitiveBenefit CognitiveBenefit NeuronalMaturation->CognitiveBenefit Leads to

The diagram above shows the proposed mechanism. In FXS, reduced levels of FMRP lead to dysregulated cAMP signaling [4]. This compound, as a selective allosteric inhibitor of Phosphodiesterase-4D (PDE4D), prevents the breakdown of cAMP [2] [3]. The increased cAMP availability is believed to promote the maturation of neuronal connections, which is impaired in FXS, ultimately leading to observed improvements in cognitive function [2] [4].

The following flowchart summarizes the design of the pivotal Phase 2 clinical trial that generated the efficacy data.

G Screening Screening Randomization Randomization Screening->Randomization Period1 Period 1 (12 weeks) Randomization->Period1 Crossover Crossover Period1->Crossover No washout PrimaryAnalysis PrimaryAnalysis Period1->PrimaryAnalysis Data (due to carryover) Period2 Period 2 (12 weeks) Crossover->Period2 OpenLabelExtension OpenLabelExtension Period2->OpenLabelExtension

Position in the FXS Treatment Landscape

This compound holds a distinct position in the drug development pipeline for Fragile X Syndrome:

  • First-in-Class Agent: It is the first and only selective PDE4D inhibitor being investigated for FXS [1].
  • Targeting Core Deficits: It aims to modify the disease by addressing a core physiological deficit (impaired cAMP signaling and synaptic maturation) rather than just managing behavioral symptoms [2] [4].
  • Regulatory Recognition: Its potential is underscored by the FDA's Fast Track, Orphan Drug, and Rare Pediatric Disease designations, as well as Orphan Medicinal Product designation from the European Commission [1] [7].
  • Current Status: As of the latest information, there are no FDA-approved pharmacological treatments specifically for FXS. The current standard of care relies on off-label medications to manage specific symptoms [1] [7]. This compound is currently being evaluated in a pivotal Phase 2b/3 program, which includes two large, randomized, placebo-controlled studies in adolescent and adult males with FXS [1] [3].

Limitations and Future Directions

  • Comparative Data: As targeted treatments for FXS are not yet on the market, public domain data for a direct, head-to-head quantitative comparison with other mechanism-based investigational drugs (like SPG601) is currently unavailable [7].
  • Ongoing Research: The search for robust biomarkers of target engagement continues. A secondary analysis of EEG data from the Phase 2 trial suggested that a composite of peak alpha frequencies could serve as a potential physiological biomarker for the drug's efficacy [4].

References

Zatolmilast vs other PDE4 inhibitors blood-brain penetration

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: Zatolmilast vs. Roflumilast

The table below summarizes key comparative data on BBB penetration and pharmacological activity from a 2023 study that directly compared these two inhibitors [1].

Parameter This compound (BPN14770) Roflumilast
PDE4 Target Selective PDE4D inhibitor [1] Pan-PDE4 inhibitor (similar inhibition of PDE4A, B, D) [1]
In Vitro Permeability (Papp, 3µM) Moderate (3.72 × 10⁻⁶ cm/s) [1] High (> 25.0 × 10⁻⁶ cm/s) [1]
Efflux Ratio (ER) < 1.92 [1] < 0.95 [1]
P-gp Substrate No (ER < 2) [1] No (ER < 2) [1]
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) 0.18 [1] 0.17 [1]
Anti-neuroinflammatory Efficacy (In Vitro/In Vivo) No significant effect on NO, TNF-α, IL-1β, or IL-6 reduction [1] Significant, dose-dependent reduction of NO, TNF-α, IL-1β, and IL-6 [1]
Impact on NF-κB Signaling No inhibition of LPS-induced NF-κB phosphorylation [1] Dose-dependent inhibition of LPS-induced NF-κB phosphorylation [1]
Clinical Status Phase 3 for Fragile X Syndrome (EXPERIENCE trial) [2] FDA-approved for severe COPD [1]

Detailed Experimental Data and Protocols

For your experimental work, here are the methodologies from the key studies.

Brain Disposition and Permeability Assays [1]
  • MDR1-MDCK Monolayer Permeability: Bidirectional transport assays were performed to determine apparent permeability (Papp) and efflux ratio (ER). Compounds (3, 10, 30 µM) were added to the donor compartment (apical or basolateral). Samples from the receiver compartment were analyzed after 2 hours via LC-MS/MS. Papp > 10 × 10⁻⁶ cm/s indicates high permeability, 1-10 × 10⁻⁶ cm/s is moderate, and < 1 × 10⁻⁶ cm/s is poor. ER > 2 suggests the compound is a P-glycoprotein substrate.
  • In Vivo Brain Partitioning: Mice received oral administration of the compounds. At various time points, plasma and brain tissues were collected. The total drug concentration in brain homogenate and plasma was measured. The unbound partition coefficient (Kp,uu) was calculated to determine the extent of active transport across the BBB, with a value close to 1 indicating passive diffusion without net active efflux/influx.
Pharmacological Efficacy Models [1]
  • In Vitro Neuroinflammation Model: BV-2 murine microglial cells were pretreated with non-cytotoxic concentrations (≤ 10 µM) of the inhibitors before exposure to lipopolysaccharide (LPS). Production of nitric oxide (NO) and TNF-α was measured to assess anti-inflammatory effects. To investigate mechanism, Western blotting analyzed the expression of NF-κB and phosphorylated NF-κB (p-NF-κB).
  • In Vivo Neuroinflammation Model: Mice were pretreated orally with the inhibitors once daily for 4 days before intraperitoneal injection of LPS (10 mg/kg). Levels of TNF-α, IL-1β, and IL-6 were subsequently measured in both plasma and brain tissue to confirm anti-inflammatory activity.

Mechanisms of Action and Signaling Pathways

The differential effects of these inhibitors can be understood through their distinct mechanisms. The diagram below illustrates the core signaling pathway and where each inhibitor acts.

Diagram: Differential PDE4 Inhibition in Neuroinflammation. Roflumilast inhibits all PDE4 subtypes, elevating cAMP and modulating PKA/NF-κB signaling to suppress pro-inflammatory cytokine production. This compound's selective PDE4D inhibition did not produce significant anti-inflammatory effects in the cited models [1].

Key Takeaways for Research and Development

  • Brain Penetration is Not Synonymous with Efficacy: Both this compound and roflumilast adequately penetrate the BBB and are not P-gp substrates, as shown by their Kp,uu and ER values [1]. However, this did not translate into equivalent pharmacological outcomes.
  • Target Selection is Critical: The study suggests that inhibition of PDE4B, not just PDE4D, may be crucial for exerting anti-neuroinflammatory effects [1]. Roflumilast's broad-subtype inhibition allows it to suppress the NF-κB pathway and reduce cytokines, whereas this compound's selective profile does not.
  • Distinct Therapeutic Applications: The data rationalizes the different clinical development paths. This compound is targeted for Fragile X syndrome, where cognitive enhancement via PDE4D inhibition in the hippocampus is the goal, a mechanism supported by other research [2] [3]. Conversely, roflumilast shows promise for conditions driven by neuroinflammation [1].

References

Zatolmilast preclinical vs clinical efficacy correlations

Author: Smolecule Technical Support Team. Date: February 2026

Zatolmilast: Preclinical & Clinical Efficacy Data

Aspect Preclinical Findings Clinical Evidence
Primary Efficacy Signal Enhanced memory, cognitive function, and neuronal protection in models of CNS disorders [1] Improvement in cognition, specifically language domains (picture vocabulary, oral reading recognition) in FXS patients [2] [3] [4]
Mechanism & Target Engagement Selective allosteric inhibition of PDE4D, increasing cAMP and pCREB levels in the brain [1] [4] Increased Peak Alpha Frequency (PAF) in EEG, correlating with cognitive function; correlated serum drug levels with physiological changes [4]
Behavioral & Functional Outcomes - Clinically meaningful improvements reported in daily functioning and quality of life [2] [5]
Anti-inflammatory Activity Showed no significant anti-neuroinflammatory effects in vitro or in vivo (LPS-induced model) [1] Not a primary endpoint in clinical trials for FXS [2]

Detailed Experimental Protocols & Data Analysis

The following sections detail the key experiments that form the basis of this compound's efficacy profile.

Preclinical Studies

1. Investigation of Anti-neuroinflammatory Effects

  • Objective: To compare the pharmacological effects of this compound and Roflumilast against LPS-induced neuroinflammation.
  • Methods:
    • In vitro: Used BV-2 murine microglia cells. Cells were pretreated with various concentrations of the drugs before exposure to LPS. Production of nitric oxide (NO) and TNF-α was measured, and Western blotting was used to analyze NF-κB phosphorylation [1].
    • In vivo: Mice were administered the drugs orally for 4 days before intraperitoneal LPS injection. Levels of TNF-α, IL-1β, and IL-6 were measured in both plasma and brain tissues [1].
  • Key Results: Roflumilast showed dose-dependent reduction in NO, TNF-α, and NF-κB phosphorylation. This compound showed no significant effects in these assays [1].

2. Pharmacokinetic and Brain Disposition Studies

  • Objective: To evaluate the brain penetration of this compound.
  • Methods:
    • Bidirectional Permeability Assay: Conducted using MDR1-MDCK cell monolayers to determine apparent permeability (Papp) and efflux ratio, predicting blood-brain barrier penetration [1].
    • In vivo Disposition: Following oral administration to mice, drug concentrations in brain and plasma were measured to calculate the unbound brain-to-plasma partition coefficient (Kp,uu) [1].
  • Key Results: this compound showed moderate permeability and was not a P-gp substrate. The Kp,uu was 0.18, demonstrating adequate brain exposure [1].

The signaling pathway and experimental workflow for these preclinical investigations can be visualized below:

G start Preclinical Investigation in_vitro In Vitro (BV-2 Microglia) start->in_vitro in_vivo In Vivo (Mouse Model) start->in_vivo pk_studies Pharmacokinetic Studies start->pk_studies measure1 Measure: NO, TNF-α production NF-κB phosphorylation in_vitro->measure1 measure2 Measure: TNF-α, IL-1β, IL-6 in plasma & brain in_vivo->measure2 measure3 Measure: Brain/Plasma Partition (Kp,uu) pk_studies->measure3 result1 Result: No significant anti-inflammatory effect measure1->result1 result2 Result: Confirmed brain exposure measure3->result2

Clinical Studies

1. Phase 2 Clinical Trial (NCT03569631)

  • Objective: To evaluate the safety, tolerability, and efficacy of this compound in adults with FXS.
  • Trial Design: A single-center, randomized, double-blind, placebo-controlled, two-way crossover study [4].
  • Participants: 30 adult males (aged 18-41) with a confirmed genetic diagnosis of FXS [4].
  • Efficacy Endpoints:
    • Primary: Safety and tolerability.
    • Exploratory Efficacy: Cognition as measured by the NIH Toolbox Cognitive Battery (NIH-TCB), specifically the Crystallized Composite Score, and caregiver reports of daily functioning [2] [3].
    • Biomarker Analysis: Resting-state electroencephalography (rsEEG) to identify physiological correlates of treatment [4].
  • Key Results:
    • The drug was well-tolerated with no discontinuations due to adverse events [2].
    • Cognitive Improvement: Showed improvement in the crystallized cognition domain, which includes picture vocabulary and oral reading recognition [2] [3].
    • Biomarker Correlation: A machine learning analysis of rsEEG identified a composite of Peak Alpha Frequency (PAF) as a potential biomarker. Increased PAF was associated with the drug condition but not placebo, indicating target engagement and a physiological shift towards normalized brain activity [4].

2. Pivotal Phase 2b/3 Program

  • Objective: To confirm the efficacy and safety of this compound in larger cohorts.
  • Trial Designs: Two randomized, double-blind, placebo-controlled studies (Study 204: adolescent males 9-17 years; Study 301: adult males 18-45 years), plus an open-label extension study (Study 302) [2] [6].
  • Primary Endpoint: Cognitive assessment using the NIH-TCB Crystallized Composite Score [2].
  • Status: Enrollment completed as of early 2025; results awaited [6].

The workflow and findings from the clinical trials are summarized in the following diagram:

G phase2 Phase 2 Trial (Randomized, DB, PC, Crossover) participants 30 Adult Males with FXS phase2->participants interventions Interventions: This compound vs. Placebo participants->interventions endpoints Primary: Safety Exploratory: NIH-TCB Cognition, EEG interventions->endpoints result_safe Result: Well-tolerated endpoints->result_safe result_cog Result: Improved Crystallized Cognition endpoints->result_cog result_eeg Result: Increased Peak Alpha Frequency endpoints->result_eeg phase3 Pivotal Phase 2b/3 (Studies 204 & 301) result_cog->phase3 Informs endpoint_primary Primary Endpoint: NIH-TCB Crystallized Composite phase3->endpoint_primary

Interpretation and Context for Researchers

The data reveals a nuanced efficacy correlation for this compound:

  • Strong Correlation in Targeted Function: The link between the preclinical hypothesis (PDE4D inhibition → increased cAMP → enhanced synaptic plasticity and cognition) and the positive clinical results in cognitive and language domains is consistent and compelling [2] [1] [4].
  • Divergence in Broader Indications: The lack of anti-inflammatory activity in preclinical models [1] suggests that this compound may not be suitable for neuroinflammatory conditions, differentiating it from other PDE4 inhibitors like roflumilast. Its therapeutic potential appears highly specific to cAMP-mediated pathways disrupted in FXS.
  • Importance of Endpoint Selection: The successful demonstration of efficacy relied on selecting FXS-relevant cognitive endpoints (NIH-TCB) and sophisticated biomarker analysis (rsEEG) [4], highlighting that traditional inflammatory markers would not have captured its benefit.

References

×

XLogP3

5.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

405.0743409 Da

Monoisotopic Mass

405.0743409 Da

Heavy Atom Count

28

UNII

G786V328X6

Wikipedia

Zatolmilast

Dates

Last modified: 04-14-2024

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